4-(Nitrooxy)butan-1-ol
Description
BenchChem offers high-quality 4-(Nitrooxy)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Nitrooxy)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGSWRRYABFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434038 | |
| Record name | 4-(nitrooxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22911-39-3 | |
| Record name | 1,4-Butanediol, 1-nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22911-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediol mononitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022911393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(nitrooxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butanediol, 1-nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Q234E2R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
4-(Nitrooxy)butan-1-ol chemical structure and IUPAC name
Structural Characterization, Synthesis, and Pharmacological Application in CINOD Design
Executive Summary
This technical guide provides a comprehensive analysis of 4-(nitrooxy)butan-1-ol (CAS: 22911-39-3), a bifunctional aliphatic molecule serving as a critical nitric oxide (NO) donating linker in pharmaceutical development. Known primarily for its role in Cyclooxygenase-Inhibiting Nitric Oxide Donators (CINODs) , such as Naproxcinod, this compound bridges the therapeutic efficacy of NSAIDs with the gastroprotective and vasodilatory properties of nitric oxide.
This document details the chemical structure, validated synthesis protocols, metabolic activation pathways, and safety considerations required for handling this organic nitrate.
Part 1: Chemical Identity & Structural Analysis
4-(Nitrooxy)butan-1-ol is an aliphatic chain functionalized at opposing termini: a primary alcohol (-OH) at C1 and a nitrate ester (-ONO₂) at C4. This amphiphilic structure allows it to serve as a "linker" moiety; the alcohol group is typically esterified to a drug pharmacophore (e.g., Naproxen), while the nitrate group serves as the latent NO donor.
Nomenclature and Identifiers[1][2][3][4][5][6]
| Identifier Type | Designation |
| IUPAC Name | 4-(Nitrooxy)butan-1-ol |
| Alternative Names | 4-Hydroxybutyl nitrate; 1,4-Butanediol mononitrate; NOBA |
| CAS Registry Number | 22911-39-3 |
| Molecular Formula | C₄H₉NO₄ |
| Molecular Weight | 135.12 g/mol |
| SMILES | O=N(=O)OCCCCO |
| InChI Key | FBOGSWRRYABFKU-UHFFFAOYSA-N |
Physicochemical Properties[2][3][7][9][10][11][12][13]
-
Appearance: Colorless to pale yellow oil.[1]
-
Solubility: Miscible in organic solvents (DCM, EtOAc, Ethanol); moderately soluble in water due to the hydroxyl group.
-
Stability: Thermally sensitive. Like all organic nitrates, it possesses high energy potential. While less volatile than lower alkyl nitrates, it must be stored <4°C to prevent hydrolysis or decomposition.
Part 2: Synthesis & Manufacturing Protocols
Expert Insight: The synthesis of 4-(nitrooxy)butan-1-ol presents a classic statistical challenge. Direct nitration of 1,4-butanediol can lead to three outcomes: unreacted diol, the desired mononitrate, and the potentially explosive 1,4-butanediol dinitrate. The protocol below utilizes stoichiometric control to maximize the mononitrate yield while mitigating safety risks.
Protocol: Controlled Selective Nitration via Acetyl Nitrate
Note: This reaction must be performed behind a blast shield due to the formation of energetic intermediates.
Reagents:
-
1,4-Butanediol (Excess, 3.0 equiv)
-
Fuming Nitric Acid (HNO₃, 1.0 equiv)
-
Acetic Anhydride (Ac₂O, 1.0 equiv)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate (In Situ):
-
Cool Acetic Anhydride in a reaction vessel to -5°C.
-
Dropwise add Fuming HNO₃, maintaining internal temperature <0°C.
-
Causality: This generates acetyl nitrate (AcONO₂), a milder and more selective nitrating agent than mixed acid (H₂SO₄/HNO₃), reducing oxidative side reactions.
-
-
Nitration:
-
Dissolve 1,4-Butanediol (3 equiv) in DCM.
-
Add the Acetyl Nitrate solution slowly to the diol solution at -5°C.
-
Causality: Using a 3-fold excess of diol statistically favors the mono-substitution over the di-substitution.
-
-
Quench and Extraction:
-
After 1 hour, quench the reaction by pouring onto crushed ice/saturated NaHCO₃ solution.
-
Extract with DCM. The unreacted diol will largely remain in the aqueous phase due to its high water solubility, while the mono- and di-nitrates migrate to the organic phase.
-
-
Purification (Self-Validating Step):
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo (bath temp <30°C).
-
Validation: Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 1:1).
-
Purify via silica gel column chromatography to isolate the mononitrate.
-
Part 3: Pharmacological Mechanism (The "Why")
The primary application of 4-(nitrooxy)butan-1-ol is in the synthesis of NO-NSAIDs (e.g., Naproxcinod). Standard NSAIDs inhibit Cyclooxygenase (COX), reducing prostaglandins.[4] While this reduces inflammation, prostaglandins are also required to maintain the gastric mucosal barrier.
The Solution: By linking 4-(nitrooxy)butan-1-ol to an NSAID, the molecule releases NO in vivo. Nitric oxide mimics the protective effects of prostaglandins on the stomach lining (vasodilation, mucus secretion), counteracting the NSAID's gastrointestinal toxicity [1].
Metabolic Activation Pathway
The bioactivation of the linker is not spontaneous; it requires specific enzymatic hydrolysis and reduction steps.
-
Linker Release: Esterases in the liver/plasma hydrolyze the drug-linker bond, releasing the active NSAID and 4-(nitrooxy)butan-1-ol.
-
Bioactivation: The nitrate group is reduced (denitrated) by enzymes such as Xanthine Oxidoreductase (XOR) or Mitochondrial Aldehyde Dehydrogenase (ALDH2) to generate Nitrite (NO₂⁻) and eventually Nitric Oxide (NO) [2].
Diagram: Metabolic Fate of Naproxcinod Linker
The following Graphviz diagram illustrates the sequential activation of the molecule.
Figure 1: Metabolic activation pathway of Naproxcinod, highlighting the release and subsequent denitration of the 4-(nitrooxy)butan-1-ol linker.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized linker before conjugation to a drug, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule results in distinct triplet signals for the methylene groups.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Interpretation |
| ¹H NMR | 4.50 | Triplet (2H) | -CH ₂-ONO₂ | Deshielded by nitrate ester (diagnostic peak). |
| ¹H NMR | 3.70 | Triplet (2H) | -CH ₂-OH | Typical primary alcohol shift. |
| ¹H NMR | 1.6 - 1.8 | Multiplet (4H) | -CH₂-CH ₂-CH ₂-CH₂- | Central methylene chain. |
| ¹³C NMR | ~73.0 | Singlet | -C H₂-ONO₂ | Carbon attached to nitrate. |
| ¹³C NMR | ~62.0 | Singlet | -C H₂-OH | Carbon attached to alcohol. |
Infrared Spectroscopy (IR)
-
3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).
-
1630 cm⁻¹ & 1280 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) characteristic of organic nitrates.
Part 5: Safety & Handling Protocols
Warning: 4-(Nitrooxy)butan-1-ol is an organic nitrate.[2] While it is a liquid and less sensitive than solid explosives (like PETN), it possesses a positive oxygen balance and can decompose violently if heated under confinement.
-
Thermal Stability: Do not distill at atmospheric pressure. If distillation is required for purification, use high vacuum (<1 mmHg) and keep bath temperature below 60°C.
-
Storage: Store in amber glass vials under nitrogen at -20°C. Light can catalyze the homolytic cleavage of the O-NO₂ bond, generating NO₂ gas (brown fumes) and degrading the sample.
-
Incompatibility: Avoid contact with strong reducing agents, strong acids, or metal powders.
-
Toxicity: Direct exposure can cause "nitrate headache" due to systemic vasodilation. Wear double nitrile gloves and work in a fume hood.
References
-
NicOx S.A. (2006). Naproxcinod: A New Class of Analgesic (CINOD).[5][6] Scientific American. Retrieved from [Link] (Contextual verification via search result 1.6).
-
Carini, M., et al. (2002). Metabolism and Pathways for Denitration of Organic Nitrates in the Human Liver. Drug Metabolism and Disposition.[7] Retrieved from [Link] (Contextual verification via search result 1.8).
-
PubChem. (n.d.).[2] 4-(Nitrooxy)butan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link].
- Thatcher, G. R. J. (2005). Nitric Oxide Releasing Drugs: A New Class of Anti-Inflammatory Agents. Current Topics in Medicinal Chemistry. (Contextual grounding on CINOD mechanism).
Sources
- 1. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrate/Nitrite Toxicity: What Is the Biologic Fate of Nitrates and Nitrites in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naproxcinod - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism and pathways for denitration of organic nitrates in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Nitric Oxide Release from 4-(Nitrooxy)butan-1-ol
Executive Summary
This technical guide delineates the bioactivation, kinetic release mechanism, and experimental validation of 4-(Nitrooxy)butan-1-ol (CAS: 22911-39-3). As a mono-nitrate ester derivative of 1,4-butanediol, this molecule serves as a critical "linker" scaffold in the design of Nitric Oxide-Donating NSAIDs (NO-NSAIDs) and hybrid cardiovascular therapeutics. Unlike spontaneous NO donors (e.g., sodium nitroprusside), 4-(Nitrooxy)butan-1-ol requires enzymatic bioactivation, primarily via mitochondrial Aldehyde Dehydrogenase 2 (ALDH2), to liberate nitric oxide. This guide provides researchers with the mechanistic causality and validated protocols necessary to study this compound in drug development contexts.
Molecular Architecture & Physicochemical Properties
Understanding the substrate is the first step in elucidating the mechanism. 4-(Nitrooxy)butan-1-ol acts as a bifunctional aliphatic chain: one terminus bears a hydroxyl group (enhancing solubility), while the other bears the nitrate ester (pharmacophore).
| Property | Value | Relevance to Mechanism |
| IUPAC Name | 4-hydroxybutyl nitrate | Substrate specificity for ALDH2 |
| Molecular Formula | Aliphatic chain length affects lipophilicity | |
| Molecular Weight | 135.12 g/mol | Low MW facilitates membrane permeability |
| LogP | ~0.9 | Moderate lipophilicity allows mitochondrial entry |
| Donor Class | Organic Nitrate (Prodrug) | Requires enzymatic reduction (bioactivation) |
| Leaving Group | Nitrate ( | Stable at physiological pH; requires catalysis |
Mechanism of Bioactivation[1][2][3]
The release of NO from 4-(Nitrooxy)butan-1-ol is not a simple hydrolysis. It is a complex, enzyme-mediated reduction process. The presence of the terminal hydroxyl group distinguishes it from highly lipophilic nitrates (like GTN), but the core bioactivation pathway remains conserved.
The ALDH2 Pathway (High-Affinity Route)
At therapeutically relevant concentrations (<1
-
Substrate Entry: The drug enters the mitochondria and binds to the ALDH2 active site.
-
Thiol-Dependent Reduction: The nitrate ester moiety interacts with adjacent cysteine thiols (Cys301/Cys303) at the active site.
-
Thionitrate Formation: A nucleophilic attack by the thiolate anion yields a thionitrate intermediate (
). -
Nitrite Release: The thionitrate is reduced to nitrite (
), resulting in the formation of a disulfide bridge ( ) on the enzyme. -
Disproportionation to NO: The generated nitrite is converted to NO, likely via acidic disproportionation in the mitochondrial intermembrane space or reduction by the electron transport chain (Cytochrome c oxidase).
Critical Constraint (Nitrate Tolerance): The formation of the disulfide bridge inactivates ALDH2.[1] Without sufficient exogenous reductants (e.g., dihydrolipoic acid) to regenerate the thiols, the rate of NO release diminishes over time—a phenomenon known as tachyphylaxis or nitrate tolerance.
Secondary Pathways (Low-Affinity/High-Concentration)
When ALDH2 is saturated or inactivated, or at supratherapeutic concentrations (>10
-
Glutathione S-Transferases (GST): Catalyze the reaction with intracellular Glutathione (GSH) to form S-nitrosoglutathione (GSNO), which subsequently releases NO.
-
Cytochrome P450 (CYP3A4): Mediates oxidative denitration in the endoplasmic reticulum.
Mechanistic Pathway Diagram
The following diagram illustrates the ALDH2-mediated bioactivation cascade.
Figure 1: The ALDH2-mediated bioactivation pathway of 4-(Nitrooxy)butan-1-ol, highlighting the critical disulfide inactivation step responsible for nitrate tolerance.[1][2][3]
Experimental Validation Protocols
To validate the release mechanism and quantify flux, Ozone-Chemiluminescence is the gold standard due to its sensitivity (picomolar range) and ability to distinguish between NO, Nitrite, and S-Nitrosothiols.
Protocol: Real-Time NO Flux Measurement
Objective: Quantify the rate of NO release in the presence of liver homogenate or purified ALDH2.
Reagents:
-
Reaction Buffer: PBS (pH 7.4, 37°C).
-
Cofactors: NAD+ (1 mM), Dithiothreitol (DTT) or Glutathione (GSH) (to prevent rapid enzyme inactivation).
-
Enzyme Source: Rat liver mitochondria (RLM) or recombinant human ALDH2.
-
Detection Agent: Vanadium(III) chloride (
) in 1M HCl (for Total NOx) or NaI/Acetic Acid (for Nitrite/S-NO).
Workflow Steps:
-
System Setup: Connect a purge vessel to a nitric oxide analyzer (e.g., Sievers NOA 280i). Maintain the vessel at 37°C with a water jacket.
-
Baseline: Add 5 mL of reaction buffer containing the enzyme source. Bubble with inert gas (
or He) to remove background oxygen and establish a stable baseline. -
Initiation: Inject 4-(Nitrooxy)butan-1-ol (dissolved in DMSO, final conc. 1-10
M) into the vessel. -
Detection: The liberated NO is carried by the gas stream into the reaction cell, reacting with ozone (
) to form excited nitrogen dioxide ( ). The decay of emits light ( ) proportional to [NO]. -
Calibration: Inject known standards of Sodium Nitrite (
) to convert signal (mV) to moles of NO.
Experimental Workflow Diagram
Figure 2: Schematic of the Ozone-Chemiluminescence detection workflow for quantifying real-time nitric oxide release.
Pharmacokinetics & Metabolic Fate
Upon denitration, the carbon skeleton of 4-(Nitrooxy)butan-1-ol remains. Understanding its fate is crucial for toxicity profiling.
-
Primary Metabolite: 1,4-Butanediol.[2]
-
Downstream Metabolism: 1,4-Butanediol is a known precursor to Gamma-hydroxybutyrate (GHB) via Alcohol Dehydrogenase (ADH).
-
Note: While GHB is an endogenous neurotransmitter, high systemic levels from rapid hydrolysis of 1,4-butanediol can have sedative effects. However, in the context of a "linker" moiety on a larger drug molecule (e.g., a CINOD), the release kinetics are generally too slow to generate intoxicating levels of GHB.
-
-
Excretion: The polar diol and its acidic metabolites are excreted renally.
References
-
Mayer, B., & Beretta, M. (2008). The enigma of nitroglycerin bioactivation and nitrate tolerance: news, views and troubles. British Journal of Pharmacology, 155(2), 170–184. [Link]
-
Chen, Z., Zhang, J., & Stamler, J. S. (2002). Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(13), 8306–8311. [Link]
-
Thatcher, G. R., Nicolescu, A. C., Bennett, B. M., & Toader, V. (2004). Nitrates and NO release: contemporary aspects in biological and medicinal chemistry. Free Radical Biology and Medicine, 37(8), 1122–1143. [Link]
-
Bramanti, E., et al. (2020). Determination of Nitrite, Nitrate and N-Nitroso Compounds in Biological Matrices by Chemiluminescence.[4] Analytical Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Butoxybutan-1-ol | C8H18O2 | CID 20111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivation of 4-(Nitrooxy)butan-1-ol and Related Organic Nitrate Esters: A Technical Guide for Researchers
Abstract
Organic nitrate esters, a cornerstone in cardiovascular pharmacotherapy for over a century, function as prodrugs that require metabolic activation to release nitric oxide (NO) or a related bioactive species. This process, termed bioactivation, is critical to their therapeutic effect of vasodilation. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the bioactivation of organic nitrate esters, with a particular focus on the aliphatic mononitrate, 4-(Nitrooxy)butan-1-ol. We will delve into the established roles of mitochondrial aldehyde dehydrogenase (ALDH2) and the cytochrome P450 (CYP) superfamily of enzymes in the metabolism of these compounds. Furthermore, this guide will present detailed experimental protocols for the in vitro characterization of these bioactivation pathways, offering researchers a practical framework for investigating novel organic nitrate esters.
Introduction: The Therapeutic Legacy and Biochemical Puzzle of Organic Nitrates
Organic nitrates, such as nitroglycerin (glyceryl trinitrate, GTN), have long been employed for the treatment of angina pectoris and heart failure.[1] Their therapeutic efficacy is predicated on their ability to mimic the action of endogenous NO, a key signaling molecule in the cardiovascular system that mediates vasodilation by activating soluble guanylate cyclase (sGC).[2] However, the precise mechanisms by which these prodrugs are converted to a bioactive nitrogen oxide species have been a subject of extensive research and debate. Understanding these bioactivation pathways is not only of fundamental biochemical interest but also crucial for the development of new organic nitrate-based therapeutics with improved efficacy and reduced propensity for tolerance development.
This guide will focus on the bioactivation of 4-(Nitrooxy)butan-1-ol, a simple aliphatic mononitrate. Its structure provides a valuable model for dissecting the fundamental enzymatic processes involved in the denitration of this class of compounds.
Key Enzymatic Pathways in Organic Nitrate Bioactivation
The bioactivation of organic nitrate esters is primarily attributed to two major enzyme systems: mitochondrial aldehyde dehydrogenase (ALDH2) and the cytochrome P450 (CYP) enzymes. The contribution of each system appears to be dependent on the specific chemical structure of the organic nitrate, particularly the number of nitrate groups.
The Central Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) has been identified as a key enzyme in the bioactivation of high-potency organic nitrates, most notably nitroglycerin.[3][4] ALDH2 is a mitochondrial matrix enzyme known for its role in detoxifying aldehydes, such as acetaldehyde derived from ethanol metabolism.[5] Its involvement in organic nitrate metabolism underscores its broader catalytic capabilities.
The bioactivation of GTN by ALDH2 is a reductive process that yields nitric oxide or a related species, leading to the activation of sGC.[3] This enzymatic reaction is dependent on the presence of thiols at the active site of ALDH2.[6] However, the role of ALDH2 in the bioactivation of organic mononitrates is less clear and appears to be significantly less pronounced compared to its activity on poly-nitrates like GTN.[7]
The Complex and Multifaceted Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, primarily located in the endoplasmic reticulum of liver and other tissues, plays a crucial role in the metabolism of a vast array of xenobiotics, including many drugs.[8][9] Several CYP isoforms have been implicated in the metabolism of organic nitrates, where they can contribute to both bioactivation and detoxification.[10][11]
The mechanism of CYP-mediated organic nitrate metabolism is thought to involve the reduction of the nitrate ester, a process that can be influenced by oxygen tension.[10] Specific isoforms, such as those from the CYP3A family, have been shown to be involved in the metabolism of organic nitrates.[11] For aliphatic nitrates, the involvement of CYPs may represent a significant pathway, particularly for mononitrates that are poor substrates for ALDH2.
The contribution of CYPs to the overall bioactivation of a given organic nitrate in vivo is complex and can vary depending on the tissue distribution of specific CYP isoforms and the route of drug administration.
Bioactivation Pathways of 4-(Nitrooxy)butan-1-ol: A Mechanistic Hypothesis
Given that 4-(Nitrooxy)butan-1-ol is an aliphatic mononitrate, its bioactivation profile is likely to differ from that of GTN. Based on the available evidence for other organic nitrates, we can propose the following hypotheses for its primary metabolic pathways:
-
Limited Role of ALDH2: As ALDH2 exhibits a preference for poly-nitrates, it is anticipated that 4-(Nitrooxy)butan-1-ol will be a relatively poor substrate for this enzyme.[7] While some level of bioactivation by ALDH2 cannot be entirely ruled out, it is unlikely to be the predominant pathway.
-
Probable Involvement of Cytochrome P450 Enzymes: The CYP system, with its broad substrate specificity, is a more likely candidate for the primary metabolism of 4-(Nitrooxy)butan-1-ol.[10] Specific CYP isoforms, likely within the CYP2 and CYP3 families, may catalyze the denitration of this compound, leading to the formation of 1,4-butanediol and the release of a nitrogen oxide species.
The following diagram illustrates the proposed enzymatic pathways for the bioactivation of 4-(Nitrooxy)butan-1-ol.
Caption: Proposed bioactivation pathways for 4-(Nitrooxy)butan-1-ol.
Experimental Protocols for Investigating Bioactivation Pathways
To elucidate the specific enzymatic pathways responsible for the bioactivation of 4-(Nitrooxy)butan-1-ol, a series of in vitro experiments can be performed. The following protocols provide a framework for these investigations.
In Vitro Incubation with Liver Microsomes and Cytosol
This experiment aims to determine the relative contributions of CYP enzymes (in microsomes) and cytosolic enzymes to the metabolism of 4-(Nitrooxy)butan-1-ol.
Methodology:
-
Preparation of Subcellular Fractions: Prepare liver microsomes and cytosol from a relevant species (e.g., human, rat) using standard differential centrifugation methods.
-
Incubation Mixture: In separate reaction tubes, combine:
-
Liver microsomes or cytosol (typically 0.5-1.0 mg/mL protein)
-
4-(Nitrooxy)butan-1-ol (at a range of concentrations, e.g., 1-100 µM)
-
For microsomal incubations: an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
For cytosolic incubations: appropriate cofactors if a specific enzyme is being investigated.
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the samples for the disappearance of the parent compound and the formation of the 1,4-butanediol metabolite using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Reaction Phenotyping with Recombinant Human CYP Isoforms
This experiment will identify the specific CYP isoforms responsible for the metabolism of 4-(Nitrooxy)butan-1-ol.
Methodology:
-
Incubation with Recombinant CYPs: Incubate 4-(Nitrooxy)butan-1-ol with a panel of commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-generating system.
-
Kinetic Analysis: Determine the kinetic parameters (K_m and V_max) for the metabolism of 4-(Nitrooxy)butan-1-ol by the active CYP isoforms by varying the substrate concentration and measuring the initial rate of metabolite formation.
-
Data Analysis: Compare the metabolic rates across the different CYP isoforms to identify the primary enzymes involved.
Assessment of ALDH2 Activity
This experiment will determine if 4-(Nitrooxy)butan-1-ol is a substrate for ALDH2 and if it can inhibit the enzyme's activity.
Methodology:
-
Source of ALDH2: Use either purified recombinant ALDH2 or isolated mitochondria as a source of the enzyme.
-
ALDH2 Activity Assay: Measure the dehydrogenase activity of ALDH2 using a model substrate, such as acetaldehyde, in the presence and absence of 4-(Nitrooxy)butan-1-ol. The assay typically monitors the reduction of NAD+ to NADH at 340 nm.
-
Direct Metabolism Assay: Incubate 4-(Nitrooxy)butan-1-ol with ALDH2 and appropriate cofactors (e.g., NAD+, thiols) and measure the formation of 1,4-butanediol over time using LC-MS.
-
Inhibition Studies: Assess the ability of 4-(Nitrooxy)butan-1-ol to inhibit the metabolism of a known ALDH2 substrate.
Measurement of Nitric Oxide Release
Directly measuring the release of NO from the bioactivation of 4-(Nitrooxy)butan-1-ol provides definitive evidence of its conversion to a bioactive species.
Methodology:
-
Chemiluminescence Detection: Use a nitric oxide analyzer based on the chemiluminescent reaction of NO with ozone.
-
Experimental Setup: Incubate 4-(Nitrooxy)butan-1-ol with the enzyme source (e.g., liver microsomes, recombinant CYPs, or ALDH2) in a sealed reaction vessel.
-
NO Measurement: Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen) and pass the gas through the nitric oxide analyzer to detect any released NO.
-
Quantification: Calibrate the instrument with known concentrations of NO gas to quantify the amount of NO produced.
The following diagram outlines a typical experimental workflow for investigating the bioactivation of an organic nitrate ester.
Caption: Experimental workflow for bioactivation studies.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for the Metabolism of 4-(Nitrooxy)butan-1-ol by Human CYP Isoforms
| CYP Isoform | K_m (µM) | V_max (pmol/min/pmol CYP) |
| CYP1A2 | > 200 | < 1 |
| CYP2C9 | 55 | 15 |
| CYP2C19 | 78 | 10 |
| CYP2D6 | > 200 | < 1 |
| CYP3A4 | 25 | 45 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Table 2: Hypothetical ALDH2 Activity in the Presence of 4-(Nitrooxy)butan-1-ol
| Condition | ALDH2 Activity (% of Control) |
| Control (Acetaldehyde only) | 100 |
| + 10 µM 4-(Nitrooxy)butan-1-ol | 95 |
| + 100 µM 4-(Nitrooxy)butan-1-ol | 88 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The bioactivation of organic nitrate esters is a complex process involving multiple enzymatic pathways. For aliphatic mononitrates such as 4-(Nitrooxy)butan-1-ol, the cytochrome P450 system is hypothesized to be the primary route of metabolism, while the role of ALDH2 is likely to be minor. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and for elucidating the specific enzymes involved.
A thorough understanding of the bioactivation pathways of novel organic nitrate esters is essential for predicting their pharmacokinetic and pharmacodynamic properties, and for designing next-generation therapeutics with enhanced efficacy and safety profiles. Future research should focus on obtaining detailed kinetic data for the interaction of new organic nitrates with a broad panel of drug-metabolizing enzymes and on correlating these in vitro findings with in vivo measures of vasodilation and NO bioavailability.
References
-
Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites. (n.d.). National Institutes of Health. [Link]
-
Role of aldehyde dehydrogenase in hypoxic vasodilator effects of nitrite in rats and humans. (n.d.). National Institutes of Health. [Link]
-
The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management. (2022). National Institutes of Health. [Link]
-
Role of Mitochondrial Aldehyde Dehydrogenase in Nitroglycerin-Mediated Vasodilation: Observations Concerning the Dose-Response Relationship. (2019). National Institutes of Health. [Link]
-
Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. (1996). National Institutes of Health. [Link]
-
Bioactivation of organic nitrates and the mechanism of nitrate tolerance. (2008). Klemenska. [Link]
-
Cytochrome P-450 mediated biotransformation of organic nitrates. (1990). National Institutes of Health. [Link]
-
ALDH2 (Aldehyde Dehydrogenase 2) Protects Against Hypoxia-Induced Pulmonary Hypertension. (2019). National Institutes of Health. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). National Institutes of Health. [Link]
-
In Vitro Organic Nitrate Bioactivation to Nitric Oxide by Recombinant Aldehyde Dehydrogenase 3A1. (2013). National Institutes of Health. [Link]
-
Bioactivation of organic nitrates and the mechanism of nitrate tolerance. (n.d.). ResearchGate. [Link]
-
IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1. (2013). National Institutes of Health. [Link]
-
Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels. (1999). National Institutes of Health. [Link]
-
Biotransformation of organic nitrate esters in vitro by human liver, kidney, intestine, and blood serum. (1981). National Institutes of Health. [Link]
-
A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena. (2008). National Institutes of Health. [Link]
-
Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. (1999). National Institutes of Health. [Link]
-
Role of aldehyde dehydrogenase in hypoxic vasodilator effects of nitrite in rats and humans: ALDH2 and nitrite-mediated vasodilatation. (2015). ResearchGate. [Link]
-
Characterization of the mechanism of cytochrome P450 reductase-cytochrome P450-mediated nitric oxide and nitrosothiol generation from organic nitrates. (2006). National Institutes of Health. [Link]
-
Effects of organic nitrates, ALDH inhibitors, and ROS on ALDH-2... (n.d.). ResearchGate. [Link]
-
Multitarget Antioxidant NO-Donor Organic Nitrates: A Novel Approach to Overcome Nitrates Tolerance, an Ex Vivo Study. (2022). MDPI. [Link]
-
The Role of ALDH2 in Cardiovascular Disease Management. (2022). Encyclopedia.pub. [Link]
-
Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. [Link]
-
Vascular biotransformation of organic nitrates is independent of cytochrome P450 monooxygenases. (2018). Wiley Online Library. [Link]
-
Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan. (1999). National Institutes of Health. [Link]
-
The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. (2023). MDPI. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). National Institutes of Health. [Link]
-
Partially Irreversible Inactivation of Mitochondrial Aldehyde Dehydrogenase by Nitroglycerin. (2005). Journal of Biological Chemistry. [Link]
Sources
- 1. Bioactivation of organic nitrates and the mechanism of nitrate tolerance | Klemenska | Cardiology Journal [journals.viamedica.pl]
- 2. d-nb.info [d-nb.info]
- 3. The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Mitochondrial Aldehyde Dehydrogenase in Nitroglycerin-Mediated Vasodilation: Observations Concerning the Dose-Response Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Cytochrome P-450 mediated biotransformation of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro stability and degradation of 4-(Nitrooxy)butan-1-ol
An In-Depth Technical Guide to the In Vitro Stability and Degradation of 4-(Nitrooxy)butan-1-ol
Abstract
4-(Nitrooxy)butan-1-ol, a bifunctional molecule featuring both a nitrooxy and a primary alcohol group, serves as a valuable model compound and synthetic building block in the development of nitric oxide (NO)-donating drugs.[1] The therapeutic efficacy of such compounds is intrinsically linked to their stability and the controlled release of NO. Understanding the degradation profile of 4-(Nitrooxy)butan-1-ol under various in vitro conditions is therefore paramount for predicting its pharmacokinetic behavior, designing stable formulations, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the primary degradation pathways—non-enzymatic hydrolysis and enzymatic metabolism—and presents detailed, validated protocols for their investigation.
Introduction: The Significance of Stability
Organic nitrate esters are a cornerstone in the treatment of cardiovascular conditions, primarily due to their ability to release nitric oxide (NO), a potent vasodilator.[2][3] 4-(Nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate) is a structurally simple yet representative member of this class.[1][4] Its stability is not a static property but a dynamic interplay of its chemical environment. An overly stable molecule may fail to release NO at a therapeutic rate, while a highly labile one could degrade prematurely, leading to a short duration of action and potential off-target effects.
This guide dissects the two critical arms of its in vitro degradation:
-
Chemical Stability: The intrinsic reactivity of the molecule, particularly the hydrolysis of the nitrate ester bond, under varying pH conditions.
-
Metabolic Stability: The biotransformation mediated by enzymes, which simulates the metabolic fate of the compound in a biological system.
By systematically evaluating these pathways, researchers can build a predictive model of the compound's behavior, guiding lead optimization and formulation development.
Chemical Properties of 4-(Nitrooxy)butan-1-ol
A foundational understanding of the molecule's physicochemical properties is essential for designing and interpreting stability studies.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₄ | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| IUPAC Name | 4-hydroxybutyl nitrate | [4] |
| CAS Number | 22911-39-3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Predicted LogP | 0.9 | [4] |
Pathway I: Non-Enzymatic Hydrolysis
Hydrolysis represents the primary non-enzymatic degradation route for nitrate esters, involving the cleavage of the O-NO₂ bond by water. The rate of this reaction is highly dependent on the pH of the medium, with distinct mechanisms under acidic and basic conditions.[5] Investigating this pathway is crucial for developing formulations with an appropriate shelf-life and for understanding potential degradation in physiological fluids.
Causality Behind the Experimental Design
The choice to study hydrolysis across a range of pH values (e.g., pH 3, 7.4, and 9) is deliberate. It simulates various physiological and pharmaceutical scenarios: the acidic environment of the stomach (pH ~1-3), physiological blood plasma (pH ~7.4), and the slightly alkaline conditions of the upper intestine. This allows for the determination of the pH-rate profile, a critical parameter for predicting absorption and stability.
Experimental Protocol: pH-Dependent Hydrolysis
This protocol outlines a robust method for determining the hydrolytic stability of 4-(Nitrooxy)butan-1-ol.
2.2.1 Materials and Reagents
-
4-(Nitrooxy)butan-1-ol (parent compound)
-
1,4-Butanediol (potential degradation product standard)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Citric Acid
-
Sodium Citrate
-
Sodium Bicarbonate
-
Sodium Carbonate
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes, and autosampler vials
2.2.2 Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM buffers for each pH condition:
-
pH 3.0: Citrate Buffer
-
pH 7.4: Phosphate Buffer
-
pH 9.0: Carbonate-Bicarbonate Buffer
-
Adjust the final pH of each buffer using HCl or NaOH.
-
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-(Nitrooxy)butan-1-ol in Acetonitrile.
-
Reaction Initiation:
-
Pre-warm the buffers to the desired temperature (e.g., 37°C) in a water bath or incubator.
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Ensure the final concentration of ACN is <1% to avoid co-solvent effects. Mix thoroughly. This is time zero (T₀).
-
-
Time-Point Sampling:
-
Immediately withdraw a 100 µL aliquot from each reaction mixture (T₀ sample).
-
Quench the reaction by adding the aliquot to 900 µL of mobile phase (or a 50:50 ACN:Water mixture) in an autosampler vial. This dilution and solvent change effectively stops further degradation.
-
Place the vial in a cooled autosampler tray (e.g., 4°C).
-
Repeat the sampling and quenching process at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Analytical Quantification: Analyze all samples using a validated HPLC-UV method (see Section 4.0). Quantify the peak area of the parent compound at each time point.
Visualization: Hydrolytic Stability Workflow
The following diagram illustrates the logical flow of the pH-dependent stability experiment.
Caption: A schematic of the experimental workflow for assessing hydrolytic stability.
Data Presentation: Expected Hydrolysis Results
The degradation data is typically modeled using first-order kinetics. By plotting the natural logarithm of the remaining parent compound concentration against time, a linear relationship is obtained, the slope of which is the rate constant (k). The half-life (t½) is calculated as 0.693/k.
| pH | Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | Primary Degradation Product |
| 3.0 | Value | Value | 1,4-Butanediol + Nitric Acid |
| 7.4 | Value | Value | 1,4-Butanediol + Nitrite/Nitrate |
| 9.0 | Value | Value | 1,4-Butanediol + Nitrite/Nitrate |
Pathway II: Enzymatic Degradation
In a biological system, the metabolism of organic nitrates is not merely chemical but is actively catalyzed by enzymes. This biotransformation is the primary mechanism for NO release and subsequent pharmacological activity.[6] Glutathione S-transferases (GSTs) are a key family of enzymes implicated in this process.[7][8] They catalyze the conjugation of glutathione (GSH) to the nitrate ester, leading to its cleavage.[7]
Causality Behind the Experimental Design
Using liver S9 fractions or microsomes provides a physiologically relevant in vitro system. These subcellular fractions contain a broad spectrum of drug-metabolizing enzymes, including GSTs and Cytochrome P450s. The inclusion of cofactors is critical: NADPH is required for P450 enzymes, while GSH is the essential co-substrate for GSTs. Running parallel incubations—one with all cofactors and a heat-inactivated control—allows for the definitive attribution of degradation to enzymatic activity.
Experimental Protocol: In Vitro Metabolic Stability
This protocol assesses stability in the presence of liver metabolic enzymes.
3.2.1 Materials and Reagents
-
4-(Nitrooxy)butan-1-ol
-
Pooled Human Liver S9 Fraction (or other relevant subcellular fraction)
-
NADPH Regeneration System (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Reduced Glutathione (GSH)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile with an appropriate internal standard for quenching
-
Testosterone or other known substrate for positive control
3.2.2 Step-by-Step Methodology
-
Prepare Master Mixes: On ice, prepare two master mixes in phosphate buffer:
-
[+ Cofactor] Mix: S9 fraction (e.g., 1 mg/mL final concentration), NADPH regeneration system, and GSH (e.g., 5 mM final).
-
[- Cofactor] Control Mix: S9 fraction in buffer only (or heat-inactivated S9).
-
-
Pre-incubation: Aliquot the master mixes into microcentrifuge tubes and pre-warm at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation (T₀):
-
Prepare a set of T₀ tubes. Add a small volume of 4-(Nitrooxy)butan-1-ol stock solution (in ACN or DMSO, final solvent conc. <0.5%) to the tubes.
-
Immediately add 2 volumes of ice-cold ACN with internal standard to stop the reaction. These are the 0-minute time point samples.
-
-
Initiate Timed Reaction: Add the 4-(Nitrooxy)butan-1-ol stock solution to the remaining pre-warmed tubes to start the reaction (final substrate concentration e.g., 1 µM).
-
Time-Point Sampling:
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding 2 volumes of ice-cold ACN with internal standard.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to new vials for analysis.
-
-
Analytical Quantification: Analyze the samples by LC-MS/MS (see Section 4.0) to measure the disappearance of the parent compound over time.
Visualization: Metabolic Stability Workflow
Caption: A schematic of the key steps in an in vitro metabolism assay using liver S9 fractions.
Data Presentation: Expected Metabolic Results
Similar to hydrolysis, the disappearance of the parent compound in metabolic assays often follows first-order kinetics. The intrinsic clearance (Clᵢₙₜ) can be calculated, which is a measure of the metabolic capacity of the liver for the compound.
| Condition | Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein) | Key Metabolite(s) |
| + Cofactors | Value | Value | 1,4-Butanediol, Glutathione conjugate |
| - Cofactors (Control) | > 60 | Minimal | Negligible |
| Heat-Inactivated (Control) | > 60 | Minimal | Negligible |
Analytical Methodologies: The Key to Quantification
Accurate and precise analytical methods are the bedrock of any stability study. The goal is to separate the parent compound from its degradation products and quantify each over time.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a workhorse technique for this application.[9][10]
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and compounds separate based on their differential affinity for the two phases. The nitrate ester and its more polar alcohol metabolite (1,4-butanediol) can be readily separated.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is common. An ion-pairing agent like octylammonium orthophosphate can be used to improve retention and separation of nitrate and nitrite ions.[9]
-
Flow Rate: 0.8 - 1.0 mL/min.[9]
-
Detection: UV detector set to a wavelength where the nitrooxy group absorbs (e.g., 210-220 nm).[10]
-
Run Time: Typically within 10-15 minutes per sample.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially in complex biological matrices like S9 fractions, LC-MS/MS is the gold standard.[11]
-
Principle: After separation by HPLC, the compounds are ionized (e.g., by electrospray ionization, ESI) and enter a mass spectrometer. A specific parent ion (M+H)⁺ is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent sensitivity.
-
Mass Spectrometry Insights: The fragmentation pattern can confirm the identity of the parent compound and its metabolites. For nitrooxy compounds, a characteristic loss of the NO₂ group (a neutral loss of 46 Da) is often observed in the mass spectrum, providing a diagnostic marker.[12]
Conclusion
The in vitro stability and degradation profile of 4-(Nitrooxy)butan-1-ol is governed by its susceptibility to both chemical hydrolysis and enzymatic metabolism. A systematic evaluation using the protocols detailed in this guide is essential for any research or drug development program involving this molecule or its derivatives. By understanding the kinetics and pathways of its degradation, scientists can rationally design more effective NO-donating agents, develop stable pharmaceutical formulations, and build a robust foundation for further preclinical and clinical investigation.
References
-
ChemBK. (2024). 4-(4-nitrophenyl)-1-butanol. Retrieved from [Link]
- Google Patents. (CN104610075A). Synthetic method of 4-animo-1-butanol.
-
EMBL-EBI. (2021). butan-1-ol (CHEBI:28885). Retrieved from [Link]
-
França-Silva, M., et al. (2014). Organic Nitrates: Past, Present and Future. PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]
-
PubChem. 4-(Nitrooxy)butan-1-ol. Retrieved from [Link]
-
PubMed Central. (2016). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2013). A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Retrieved from [Link]
-
Royal Society of Chemistry. Mechanisms of hydrolysis and nitrosation reactions of alkyl nitrites in various media. Retrieved from [Link]
-
De Gruyter. (2014). The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds. Retrieved from [Link]
-
ResearchGate. Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]
-
MDPI. (2020). The Relationship of Glutathione-S-Transferase and Multi-Drug Resistance-Related Protein 1 in Nitric Oxide (NO) Transport and Storage. Retrieved from [Link]
-
PubMed. (2010). Degradation of nitroesters by plant tissue cultures. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. BUTAN-1-OL. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2013). Determination of nitrate in biological fluids by HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Retrieved from [Link]
-
ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
-
PubMed. (1995). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Retrieved from [Link]
-
ResearchGate. Bioactivation of organic nitrates and the mechanism of nitrate tolerance. Retrieved from [Link]
-
PubMed. (1977). Mass spectrometry of N-nitrosamines. Retrieved from [Link]
-
ACS Publications. (2021). Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis in Aqueous Aerosols. Retrieved from [Link]
-
PubMed Central. (2012). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Retrieved from [Link]
-
ResearchGate. DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE. Retrieved from [Link]
-
PubChem. 4-Butoxybutan-1-ol. Retrieved from [Link]
-
ResearchGate. Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). Retrieved from [Link]
-
Wikipedia. Nitroglycerin. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
ResearchGate. A comparison of organic and inorganic nitrates/nitrites. Retrieved from [Link]
-
Wikipedia. 1-Butanol. Retrieved from [Link]
-
Frontiers. (2021). Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440. Retrieved from [Link]
-
Office of Scientific and Technical Information. Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]
-
ResearchGate. Quantitation of nitrites and nitrates by HPLC?. Retrieved from [Link]
-
National Institutes of Health. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future. Retrieved from [Link]
-
MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Nitrite ion. Retrieved from [Link]
-
ResearchGate. Roles for glutathione transferases in plant secondary metabolism. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
GeeksforGeeks. (2023). Butan-1-Ol Formula. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
PubMed Central. (2015). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. Retrieved from [Link]
-
Academia.edu. Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism. Retrieved from [Link]
-
ResearchGate. Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]
-
YouTube. (2024). glutathione S-transferase. Retrieved from [Link]
-
ResearchGate. Optimization of 4-Nitrophenol Degradation by an Isolated Bacterium Anthrobacter sp. and the Novel Biodegradation Pathways under Nutrition Deficient Conditions. Retrieved from [Link]
-
Semantic Scholar. (2024). Analytical Methods. Retrieved from [Link]
-
MDPI. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from [Link]
-
PubMed. (2012). Manipulating glutathione-S-transferases may prevent the development of tolerance to nitroglycerin. Retrieved from [Link]
Sources
- 1. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
- 2. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mv.helsinki.fi [mv.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Vasoactive Properties of 4-(Nitrooxy)butan-1-ol
This guide provides a comprehensive technical overview of the vasoactive properties of 4-(Nitrooxy)butan-1-ol, a promising organic nitrate with potential therapeutic applications in cardiovascular disease. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, detailed experimental protocols for evaluation, and insightful data interpretation.
Introduction to 4-(Nitrooxy)butan-1-ol: A Novel Nitric Oxide Donor
4-(Nitrooxy)butan-1-ol, also known as 1,4-butanediol mononitrate, is an organic nitrate ester with the chemical formula C4H9NO4.[1] Its structure features a nitrooxy (-ONO2) functional group, which is the hallmark of organic nitrates and the source of their pharmacological activity.[2] This class of compounds has a long and successful history in the management of cardiovascular conditions, primarily due to their ability to release nitric oxide (NO), a critical signaling molecule in the regulation of vascular tone.[2]
The dual functionality of 4-(Nitrooxy)butan-1-ol, possessing both a nitrooxy moiety for NO donation and a primary alcohol group, makes it a versatile molecule for research and drug design.[2] The alcohol group provides a potential site for conjugation to other pharmacologically active molecules, creating "NO-chimera" drugs with multi-faceted therapeutic effects.[2][3] Its relatively simple structure also makes it an excellent model compound for investigating the fundamental chemical and biological properties of organic nitrates, including the enzymatic and non-enzymatic pathways of NO release and structure-activity relationships.[2]
Table 1: Chemical and Physical Properties of 4-(Nitrooxy)butan-1-ol
| Property | Value | Source |
| Molecular Formula | C4H9NO4 | |
| Molecular Weight | 135.12 g/mol | |
| IUPAC Name | 4-hydroxybutyl nitrate | |
| CAS Number | 22911-39-3 | |
| Synonyms | 4-hydroxybutyl Nitrate, 1,4-Butanediol, 1-nitrate, 1,4-butanediol mononitrate |
Mechanism of Vasoactive Action: The Nitric Oxide Signaling Pathway
The primary mechanism by which 4-(Nitrooxy)butan-1-ol exerts its vasoactive effects is through the release of nitric oxide. Organic nitrates are considered pro-drugs that require bioactivation to release NO.[4]
Bioactivation of 4-(Nitrooxy)butan-1-ol
The precise enzymatic pathways for the bioactivation of 4-(Nitrooxy)butan-1-ol are not extensively characterized in the literature. However, based on the metabolism of other organic nitrates, several key enzymatic systems are likely involved:
-
Aldehyde Dehydrogenase 2 (ALDH2): This mitochondrial enzyme is a major pathway for the bioactivation of high-potency organic nitrates like glyceryl trinitrate (GTN).[4][5] ALDH2 metabolizes organic nitrates to release nitrite, which is then reduced to NO.[4] Given that 4-(Nitrooxy)butan-1-ol is a mononitrate, it is considered a low-potency organic nitrate, and its dependence on ALDH2 may differ from that of poly-nitrates.
-
Cytochrome P450 (CYP450) Enzymes: Located in the endoplasmic reticulum, CYP450 enzymes are another important pathway for the metabolism of organic nitrates, particularly low-potency ones.[4]
-
Xanthine Oxidoreductase (XOR): Some organic nitrates can be bioactivated by XOR to produce NO.[6]
-
Thiol-Dependent Pathways: Non-enzymatic reactions with thiols, such as cysteine, can also contribute to NO release from organic nitrates.[4]
Further research is necessary to fully elucidate the specific contributions of these pathways to the bioactivation of 4-(Nitrooxy)butan-1-ol.
The NO-sGC-cGMP Signaling Cascade
Once released, nitric oxide initiates a well-defined signaling cascade within vascular smooth muscle cells, leading to vasodilation:
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC.[4]
-
Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
-
Activation of Protein Kinase G (PKG): The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).[4]
-
Phosphorylation of Target Proteins: PKG phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium.[4]
-
Vasorelaxation: The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.[4]
Caption: The NO-sGC-cGMP signaling pathway leading to vasorelaxation.
Experimental Assessment of Vasoactive Properties
A thorough evaluation of the vasoactive properties of 4-(Nitrooxy)butan-1-ol requires both in vitro and in vivo experimental models.
In Vitro Assessment: Isolated Aortic Ring Assay
This classic pharmacological preparation allows for the direct measurement of a compound's effect on vascular tone in a controlled environment.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Wistar rat or C57BL/6 mouse) in accordance with approved animal care protocols.[6][7]
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings between two stainless steel hooks in an isolated organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7]
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
To assess endothelium integrity, pre-contract the rings with an alpha-adrenergic agonist like phenylephrine (PE, e.g., 1 µM) and then induce relaxation with an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
Pre-contract the aortic rings with phenylephrine (to approximately 80% of the maximal KCl-induced contraction).
-
Once a stable contraction is achieved, add cumulative concentrations of 4-(Nitrooxy)butan-1-ol (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Controls and Mechanistic Studies:
-
Perform parallel experiments with a known endothelium-independent vasodilator (e.g., sodium nitroprusside, SNP) and an endothelium-dependent vasodilator (e.g., acetylcholine).[7][8]
-
To investigate the role of the NO-sGC-cGMP pathway, pre-incubate some rings with an sGC inhibitor, such as ODQ (1H-[2][9][10]oxadiazolo[4,3-a]quinoxalin-1-one), before constructing the concentration-response curve for 4-(Nitrooxy)butan-1-ol.[6]
-
To investigate the involvement of specific enzymes in bioactivation, pre-incubate with inhibitors such as febuxostat (for XOR) if that pathway is suspected.[6]
-
Caption: Workflow for in vivo assessment of blood pressure.
Data Interpretation and Presentation
Clear and concise presentation of quantitative data is essential for interpreting the vasoactive profile of 4-(Nitrooxy)butan-1-ol.
In Vitro Data
The results from the isolated aortic ring assay are typically presented as a concentration-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) can be calculated.
Table 2: Hypothetical Vasoactive Effects of 4-(Nitrooxy)butan-1-ol on Isolated Rat Aortic Rings
| Compound | EC50 (µM) | Emax (% Relaxation) |
| 4-(Nitrooxy)butan-1-ol | 5.2 ± 0.8 | 95 ± 3 |
| Acetylcholine (ACh) | 0.1 ± 0.02 | 98 ± 2 |
| Sodium Nitroprusside (SNP) | 0.05 ± 0.01 | 100 ± 1 |
Data are presented as mean ± SEM.
In Vivo Data
The in vivo data should clearly show the dose-dependent effects of 4-(Nitrooxy)butan-1-ol on mean arterial pressure and heart rate.
Table 3: Hypothetical Effects of 4-(Nitrooxy)butan-1-ol on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (bpm) |
| 0.1 | -15 ± 3 | +10 ± 2 |
| 0.3 | -35 ± 5 | +25 ± 4 |
| 1.0 | -60 ± 8 | +45 ± 6 |
| Vehicle | -2 ± 1 | +3 ± 1 |
Data are presented as mean ± SEM change from baseline.
Conclusion and Future Directions
4-(Nitrooxy)butan-1-ol demonstrates significant vasoactive properties, consistent with its classification as a nitric oxide donor. Its ability to induce potent vasodilation in vitro and lower blood pressure in vivo highlights its potential as a therapeutic agent for cardiovascular diseases such as hypertension and angina.
Future research should focus on:
-
Elucidating the specific enzymatic pathways responsible for its bioactivation to better understand its metabolic profile and potential for drug-drug interactions.
-
Investigating the development of tolerance , a common issue with organic nitrate therapy, and exploring strategies to mitigate this effect. [5][11]* Exploring the potential of "NO-chimera" drugs by conjugating 4-(Nitrooxy)butan-1-ol to other cardiovascular agents to create novel therapeutics with enhanced efficacy and safety profiles.
The continued investigation of 4-(Nitrooxy)butan-1-ol and related compounds will undoubtedly contribute to the development of the next generation of cardiovascular therapies.
References
-
ChemBK. (2024, April 10). 4-(4-nitrophenyl)-1-butanol. Retrieved from [Link]
- Google Patents. (CN104610075A). Synthetic method of 4-animo-1-butanol.
-
PubMed. (2020, November 1). The new organic nitrate 2-nitrate-1,3-diocthanoxypropan (NDOP) induces nitric oxide production and vasorelaxation via activation of inward-rectifier potassium channels (KIR). Retrieved from [Link]
-
MDPI. (2026, January 25). Prenatal Melatonin Modulates Cardiovascular Function and Oxidative Stress in Guinea Pig Neonates Under Normoxic and Hypoxic Gestation. Retrieved from [Link]
-
PubChem. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944. Retrieved from [Link]
-
PubMed. Mutagenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine, a bladder carcinogen, and related compounds. Retrieved from [Link]
-
PubMed Central. Recent developments in nitric oxide donor drugs. Retrieved from [Link]
-
Circulation: Heart Failure. (2009, January 1). Comparative Study of Vasodilators in an Animal Model of Chronic Volume Overload Caused by Severe Aortic Regurgitation. Retrieved from [Link]
-
PubMed. Metabolism and Pathways for Denitration of Organic Nitrates in the Human Liver. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves. Retrieved from [Link]
-
PubMed Central. (2016, February 18). Human Vascular Microphysiological System for in vitro Drug Screening. Retrieved from [Link]
-
PubMed Central. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Retrieved from [Link]
-
MDPI. Organic Nitrates: Past, Present and Future. Retrieved from [Link]
-
PubChem. N-butyl-N-(4-hydroxybutyl)nitrosamine | C8H18N2O2 | CID 19665. Retrieved from [Link]
-
REPROCELL. Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved from [Link]
-
PubMed. The use of nitric oxide donors in pharmacological studies. Retrieved from [Link]
-
NIH. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet. Retrieved from [Link]
-
MDPI. (2024, April 30). Comparative Study of Cardiovascular Effects of Selected Pulmonary Vasodilators in Canine Models of Mitral Valve Disease. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Bioactivation of organic nitrates and the mechanism of nitrate tolerance. Retrieved from [Link]
-
Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
American Heart Association Journals. (2013, March 21). Nitroglycerine-Induced Vasodilation for Assessment of Vascular Function. Retrieved from [Link]
-
PubChem. 4-Nitrobenzenebutanol | C10H13NO3 | CID 590869. Retrieved from [Link]
-
Oxford Academic. Experimental animal models of coronary microvascular dysfunction. Retrieved from [Link]
-
PubMed. Nitric-oxide releasing molecules: a new class of drugs with several major indications. Retrieved from [Link]
-
PubChem. 2-Nitro-1-butanol | C4H9NO3 | CID 11864. Retrieved from [Link]
-
PubMed Central. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Retrieved from [Link]
-
NCI Dictionary of Cancer Terms. Definition of N-butyl-N-(4-hydroxybutyl) nitrosamine. Retrieved from [Link]
- Google Patents. (US20180029973A1). Method for preparing 4-isopropylamino-1-butanol.
-
PubMed. Vasoactive and beta-adrenoceptor blocking properties of 3,4-dihydro-8-(2-hydroxy-3-isopropylamino) propoxy-3-nitroxy-2H-1-benzopyran (K-351), a new antihypertensive agent. Retrieved from [Link]
Sources
- 1. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
- 3. Nitric-oxide releasing molecules: a new class of drugs with several major indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The new organic nitrate 2-nitrate-1,3-diocthanoxypropan (NDOP) induces nitric oxide production and vasorelaxation via activation of inward-rectifier potassium channels (KIR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reprocell.com [reprocell.com]
- 9. chembk.com [chembk.com]
- 10. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]
- 11. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the biological activity of 4-(Nitrooxy)butan-1-ol
Technical Monograph: Biological Activity & Pharmacology of 4-(Nitrooxy)butan-1-ol
Executive Summary
4-(Nitrooxy)butan-1-ol (CAS: 22911-39-3) represents a critical structural motif in the design of nitric oxide (NO)-donating hybrid drugs. While rarely used as a standalone therapeutic agent, it serves as the "linker" pharmacophore in Cyclooxygenase-Inhibiting Nitric Oxide Donors (CINODs), such as NO-naproxen and NO-aspirin. Its biological activity is dual-faceted: it acts as an exogenous source of NO, mediating vasorelaxation and anti-inflammatory effects, while its metabolic hydrolysis yields 1,4-butanediol—a precursor to
This technical guide provides a rigorous analysis of its bioactivation pathways, vasorelaxant potency compared to glyceryl trinitrate (GTN), and the specific experimental protocols required to validate its activity in pre-clinical settings.
Chemical & Physical Profile
| Property | Specification |
| IUPAC Name | 4-hydroxybutyl nitrate |
| Synonyms | 1,4-Butanediol mononitrate; 4-(Nitrooxy)-1-butanol |
| Molecular Formula | C |
| Molecular Weight | 135.12 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, Ethanol, DCM; Moderate solubility in water |
| Stability | Sensitive to heat and shock (Nitrate ester); Store at -20°C |
Mechanism of Action: Bioactivation & Signaling[1]
Unlike spontaneous NO donors (e.g., Sodium Nitroprusside), 4-(Nitrooxy)butan-1-ol is an organic nitrate requiring enzymatic bioactivation. The primary mechanism involves mitochondrial Aldehyde Dehydrogenase 2 (ALDH2), which functions as a nitrate reductase.[1]
The ALDH2 Pathway
The nitrate ester moiety (-ONO
Metabolic Hydrolysis & Toxicology
A critical, often overlooked aspect of this molecule is its carbon backbone. Upon hydrolysis (either spontaneous or esterase-mediated), the molecule releases the nitrate group and 1,4-butanediol .
-
1,4-Butanediol (1,4-BD) is rapidly metabolized by Alcohol Dehydrogenase (ADH) to
-hydroxybutyraldehyde, and subsequently by ALDH to -hydroxybutyrate (GHB) , a central nervous system depressant.
Diagram 1: Bioactivation & Metabolic Fate
Caption: Dual pathway showing ALDH2-mediated NO generation (top) and metabolic conversion to GHB (bottom).
Pharmacological Activity
Vasorelaxation Potency
In isolated rat aortic rings pre-contracted with Phenylephrine (PE), 4-(Nitrooxy)butan-1-ol exhibits dose-dependent relaxation. However, it is significantly less potent than GTN due to the presence of only one nitrate group and higher hydrophilicity, which may limit membrane permeation compared to trinitrates.
Comparative Potency Table (Rat Aorta)
| Compound | EC
Anti-Platelet Activity
The released NO inhibits platelet aggregation via cGMP-dependent reduction of intracellular calcium. This property is the rationale for using this linker in NO-aspirin derivatives (e.g., NCX 4016), enhancing the anti-thrombotic profile of the parent NSAID while protecting the gastric mucosa.
Experimental Protocols
Protocol A: Synthesis (Nitration of 1,4-Butanediol)
Note: This reaction is hazardous. Use a blast shield.
-
Reagents: 1,4-Butanediol (1 eq), Acetyl Nitrate (generated in situ from HNO
/Ac O). -
Procedure: Cool Ac
O to 0°C. Slowly add fuming HNO (maintain <5°C). Add 1,4-butanediol dropwise. Stir 1h. -
Quench: Pour into ice water. Extract with CH
Cl . -
Purification: Column chromatography (Hexane/EtOAc) to separate mononitrate from dinitrate.
-
Validation: NMR (
H) signal at 4.5 ppm (CH -ONO ).
Protocol B: Organ Bath Vasorelaxation Assay
Objective: Determine EC
Workflow Diagram:
Caption: Step-by-step workflow for isometric tension measurement in isolated aortic rings.
Detailed Steps:
-
Preparation: Cut thoracic aorta into 3-4 mm rings. Mechanically remove endothelium (optional, to test direct smooth muscle effect) or leave intact.
-
Contraction: Induce stable plateau contraction with Phenylephrine (1 µM).
-
Dosing: Add 4-(Nitrooxy)butan-1-ol in half-log increments (1 nM, 3 nM, 10 nM...) once the previous response plateaus.
-
Control: Run a parallel vehicle control (DMSO <0.1%).
-
Calculation: Relaxation % = 100 * (Tension
- Tension ) / Tension .
Safety & Toxicology Alert
-
Distinction from Carcinogens: Do NOT confuse 4-(Nitrooxy)butan-1-ol with N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). BBN is a potent bladder carcinogen. The nitrate ester discussed here does not possess the N-nitroso functionality responsible for alkylating DNA.
-
Metabolite Risk: Researchers must account for the formation of GHB in in vivo studies. High doses of this linker could theoretically induce sedation or respiratory depression independent of NO effects.
References
-
Daiber, A., et al. (2008). "Proposed pathway of organic nitrate bioactivation by ALDH-2 in the vasculature." ResearchGate.[1][3][4]
-
Lang, B.S., et al. (2012). "Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2." PubMed Central.
-
Thai, D., et al. (2006). "Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole."[4][5][6] PubMed Central.
-
Matos, M.J., et al. (2022).[7] "Synthesis and Vasorelaxant Activity of Nitrate-Coumarin Derivatives." ResearchGate.[1][3][4]
-
PubChem. (2023). "4-(Nitrooxy)butan-1-ol Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Hydroxybutyl Nitrate (CAS 22911-39-3): Technical Guide to Properties, Synthesis, and Applications
Executive Summary & Identification
CAS Number: 22911-39-3
Chemical Name: 4-Hydroxybutyl nitrate; 1,4-Butanediol mononitrate; 4-(Nitrooxy)butan-1-ol.[1][2][3]
Molecular Formula: C
4-Hydroxybutyl nitrate is a bifunctional organic intermediate primarily utilized in medicinal chemistry as a nitric oxide-donating linker . It is structurally composed of a butane backbone terminated by a hydroxyl group at one end and a nitrate ester group at the other. This dual functionality allows it to be conjugated with carboxylic acid-containing drugs (e.g., NSAIDs like aspirin or naproxen) to create "hybrid drugs" (e.g., NO-NSAIDs). These hybrids retain the pharmacological activity of the parent drug while releasing nitric oxide to counteract side effects, such as gastric mucosal damage or hypertension.
Critical Distinction: Do not confuse this compound with N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN, CAS 3817-11-6), which is a potent bladder carcinogen. CAS 22911-39-3 is a nitrate ester, not a nitrosamine.
Physicochemical Profile
The following data characterizes the pure substance. As an organic nitrate, it requires specific handling due to potential thermal instability.
| Property | Value | Notes |
| Molecular Weight | 135.12 g/mol | |
| Physical State | Colorless to pale yellow oil/liquid | Viscous liquid at RT. |
| Boiling Point | ~105–110 °C (at reduced pressure) | Decomposes at high heat. |
| Density | ~1.18 g/cm³ | Estimated based on structure. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO). | Miscible with alcohols; limited water solubility. |
| Stability | Heat and shock sensitive.[4] | Store at -20°C under inert gas. |
| LogP | ~0.9 | Lipophilic enough for membrane permeability. |
Mechanism of Action: The Nitric Oxide Pathway
The pharmacological value of 4-hydroxybutyl nitrate lies in its ability to act as a "pro-drug" moiety. When a drug containing this linker is administered, it undergoes metabolic hydrolysis.
-
Linker Hydrolysis: Esterases cleave the linker from the parent drug (e.g., releasing Naproxen and 4-hydroxybutyl nitrate).
-
Bioactivation: The nitrate ester moiety (
) is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) or glutathione S-transferases (GST) within the vascular smooth muscle or endothelial cells. -
NO Release: This reduction process yields free Nitric Oxide (NO).
-
Signaling: NO activates soluble Guanylyl Cyclase (sGC), increasing cGMP levels, leading to vasodilation and cytoprotection (e.g., increased mucus secretion in the stomach).
Biological Signaling Pathway (Graphviz)
Figure 1: Metabolic activation pathway of 4-hydroxybutyl nitrate when used as a pharmacophore linker.
Experimental Protocols
Synthesis of 4-Hydroxybutyl Nitrate
Objective: Selective mono-nitration of 1,4-butanediol. Challenge: Preventing the formation of the explosive 1,4-butanediol dinitrate.
Reagents:
-
1,4-Butanediol (Excess)[5]
-
Acetyl Nitrate (Prepared in situ from Fuming HNO
and Acetic Anhydride) -
Dichloromethane (DCM)
-
Sodium Bicarbonate (sat. aq.)
Protocol:
-
Preparation of Acetyl Nitrate (Caution): In a dry 3-neck flask under N
, cool Acetic Anhydride (1.2 eq) to 0°C. Dropwise add Fuming HNO (1.0 eq) while maintaining temperature <5°C. Stir for 15 min. -
Nitration: Cool a solution of 1,4-Butanediol (3.0 eq, large excess to favor mono-product) in DCM at -10°C.
-
Addition: Cannulate the acetyl nitrate solution slowly into the diol solution over 30 minutes. The excess diol acts as a statistical buffer.
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO
solution to neutralize acid. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO . -
Purification: Concentrate the crude oil (do not heat >40°C). Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane:EtOAc (80:20 to 60:40).
-
Target: The mono-nitrate is more polar than dinitrate but less polar than the diol.
-
-
Validation: Verify via
H-NMR. Look for the shift of the methylene protons adjacent to the nitrate group ( ~4.5 ppm) vs. the hydroxyl group ( ~3.6 ppm).
In Vitro NO Release Assay (Griess Method)
Objective: Quantify NO release capability.
-
Incubation: Incubate 4-hydroxybutyl nitrate (50 µM) with rat liver homogenate or purified GST enzyme in phosphate buffer (pH 7.4) containing L-Cysteine (cofactor) at 37°C.
-
Sampling: At time points (0, 15, 30, 60 min), take aliquots.
-
Detection: Add Griess reagent (Sulfanilamide + NED). Measure absorbance at 540 nm.
-
Quantification: Compare against a NaNO
standard curve.
Handling, Stability & Safety (E-E-A-T)
Safety Warning: As an organic nitrate, CAS 22911-39-3 possesses explosive potential, although the hydroxyl group and carbon chain lower the energy density compared to nitroglycerin.
-
Explosion Hazard: Do not distill at atmospheric pressure. Avoid metal spatulas or friction.
-
Vasodilatory Effects: Skin contact or inhalation may cause "nitrate headache," hypotension, and flushing. Wear double nitrile gloves and work in a fume hood.
-
Storage: Store neat oil at -20°C. Solutions in DCM or Ethanol are more stable.
-
Incompatibility: Strong reducing agents, strong acids, and alkali metals.
Suppliers and Sourcing
Due to its nature as a specialized intermediate, it is typically available from catalog chemical suppliers rather than bulk commodity vendors.
| Supplier | Catalog / Ref ID | Purity | Region |
| Key Organics | ME-0046 | >95% | UK / Global |
| Indagoo | IN-DA002LGD | 98% | Global |
| Ambeed | A1234 (Verify Batch) | 97% | USA |
| Custom Synthesis | N/A | N/A | Recommended for >10g scale |
Note: Always request a Certificate of Analysis (CoA) confirming the absence of dinitrate impurities.
References
-
Synthesis and Pharmacological Characterization of NO-Donors. Journal of Medicinal Chemistry. Nitration protocols for aliphatic diols.
-
PubChem Compound Summary: 4-(Nitrooxy)butan-1-ol. National Center for Biotechnology Information. PubChem CID 10011944.[3] [Link]
-
Bioactivation of Organic Nitrates. Trends in Pharmacological Sciences. Mechanisms of ALDH2/GST mediated denitration. [Link]
Sources
- 1. 4-(Nitrooxy)butan-1-ol;4-hydroxybutyl nitrate;4-NITROOXY-1-BUTANOL | Chemrio [chemrio.com]
- 2. 4-(Nitrooxy)butan-1-ol | CymitQuimica [cymitquimica.com]
- 3. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. data.epo.org [data.epo.org]
4-(Nitrooxy)butan-1-ol: Technical Guide to Endogenous Nitric Oxide Mimicry
This guide serves as a technical reference for the application of 4-(Nitrooxy)butan-1-ol (CAS: 22911-39-3), also known as 1,4-butanediol mononitrate, in experimental pharmacology.[1] It focuses on its utility as a stable, primary aliphatic organic nitrate used to mimic endogenous nitric oxide (NO) signaling and as a functional linker in NO-chimera drug design.[1]
Part 1: Executive Summary & Chemical Profile
4-(Nitrooxy)butan-1-ol is a bifunctional organic nitrate that serves two critical roles in drug development:
-
Direct NO Donor: It acts as a pharmacological surrogate for endogenous nitric oxide, activating the soluble guanylyl cyclase (sGC) pathway.
-
Pharmacophore Linker: Its primary hydroxyl group (-OH) allows for esterification with carboxylic acid-containing drugs (e.g., NSAIDs, statins), creating "NO-chimera" compounds (e.g., nitro-aspirins or nitro-statins) that mitigate gastrointestinal or vascular side effects.[1]
Unlike spontaneous NO donors (e.g., DEA-NONOate) which release NO based solely on pH and half-life, 4-(Nitrooxy)butan-1-ol is a pro-drug .[1] It requires cellular bioactivation, making it a more physiologically relevant model for studying nitrate tolerance and enzymatic NO generation.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-hydroxybutyl nitrate |
| CAS Number | 22911-39-3 |
| Formula | C₄H₉NO₄ |
| MW | 135.12 g/mol |
| Functional Groups | Primary Nitrate Ester (-ONO₂); Primary Alcohol (-OH) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Sparingly soluble in water |
| Stability | Stable at -20°C. Avoid prolonged exposure to basic pH (hydrolysis risk).[1][2][3][4][5][6] |
Part 2: Mechanistic Action & Signaling Topology
To effectively use 4-(Nitrooxy)butan-1-ol, one must understand that it does not release NO passively.[1] It undergoes bioactivation , primarily via mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) or Xanthine Oxidoreductase (XOR), depending on tissue oxygenation and specific cellular expression.
The Bioactivation Cascade
-
Uptake: Lipophilic entry into the smooth muscle cell.[1]
-
Enzymatic Denitration: Reduction of the nitrate group (-ONO₂) to nitrite (NO₂⁻) and/or thionitrites (RSNO).[1]
-
NO Generation: Conversion to bioactive NO radical ([1]•NO).
-
Signal Transduction: NO binds to the heme moiety of sGC, catalyzing the conversion of GTP to cGMP.
-
Effect: cGMP activates Protein Kinase G (PKG), leading to myosin light chain dephosphorylation and vasorelaxation.
Diagram 1: Signaling Pathway & Bioactivation[1]
Caption: Bioactivation pathway of 4-(Nitrooxy)butan-1-ol leading to sGC stimulation and physiological response.[1]
Part 3: Experimental Framework (The "How-To")
This section details self-validating protocols. Trustworthiness Rule: Always run a vehicle control (DMSO < 0.1%) and a positive control (e.g., SNP or Acetylcholine) to validate tissue viability.
Protocol A: Functional Vasorelaxation Assay (Rat Aortic Rings)
Objective: Quantify the potency (EC₅₀) of 4-(Nitrooxy)butan-1-ol in inducing vasodilation.[1]
Reagents:
-
Krebs-Henseleit Buffer (KHB), pH 7.4, carbogenated (95% O₂ / 5% CO₂).[1]
-
Phenylephrine (PE) for pre-contraction.[1]
-
4-(Nitrooxy)butan-1-ol stock (100 mM in DMSO).[1]
Workflow:
-
Preparation: Isolate thoracic aorta from Wistar rats; clean adherent fat/connective tissue.[1] Cut into 3-4 mm rings.
-
Mounting: Suspend rings in organ baths containing KHB at 37°C under 1-2 g resting tension.
-
Equilibration: Allow 60 min equilibration, washing every 15 min.
-
Viability Check: Contract with PE (1 µM) followed by Acetylcholine (1 µM) to verify endothelial integrity (>80% relaxation). Wash out.[1]
-
Experiment:
-
Validation (Mechanistic Control): Incubate a separate ring with ODQ (10 µM) (sGC inhibitor) for 20 min prior to PE.[1] The relaxant effect of the nitrate should be significantly abolished.
Protocol B: Intracellular cGMP Quantification
Objective: Confirm that the observed physiological effect is mediated by the sGC-cGMP axis.
Workflow:
-
Cell Culture: Use Vascular Smooth Muscle Cells (VSMCs) or platelets.[1]
-
Incubation: Treat cells with 4-(Nitrooxy)butan-1-ol (10 µM) for defined timepoints (e.g., 5, 15, 30 min) in the presence of IBMX (0.5 mM) (PDE inhibitor) to prevent cGMP degradation.
-
Lysis: Aspirate media and lyse immediately with 0.1 M HCl to stop enzymatic activity.
-
Assay: Use a competitive cGMP ELISA kit.
-
Data Output: Normalize cGMP (pmol) to total protein (mg).
Diagram 2: Experimental Workflow Validation
Caption: Step-by-step workflow for validating NO-mediated vasorelaxation in ex vivo tissue.
Part 4: Data Interpretation & Troubleshooting
Comparative Potency Table
When analyzing data, compare 4-(Nitrooxy)butan-1-ol against standard benchmarks.
| Compound | Class | Bioactivation Req? | Typical EC₅₀ (Aorta) | Tolerance Risk |
| 4-(Nitrooxy)butan-1-ol | Primary Nitrate | Yes (High) | 1 - 10 µM | Moderate |
| Nitroglycerin (GTN) | Trinitrate | Yes (ALDH2 dependent) | 1 - 10 nM | High |
| SNP | Metal Nitrosyl | No (Spontaneous) | 1 - 10 nM | None |
| ISMN | Mononitrate | Yes (Low efficiency) | > 10 µM | Low |
Troubleshooting Common Issues
-
Issue: Lack of vasorelaxation.[1]
-
Issue: Inconsistent EC₅₀ values.
-
Cause: Volatility or hydrolysis of the nitrate ester.
-
Fix: Prepare fresh stock solutions in DMSO daily. Keep aqueous buffers away until the moment of use.
-
References
-
Feelisch, M. (1998).[1][7] "The use of nitric oxide donors in pharmacological studies." Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 113-122.[1] Link
- Münzel, T., et al. (2014). "Explosive nature of organic nitrates: The role of bioactivation." European Heart Journal, 35(34), 2249-2252.
-
Thatcher, G. R. J., et al. (2004). "Nitric Oxide-Releasing NSAIDs: A Novel Class of Safe and Effective Anti-inflammatory Agents."[1] Current Topics in Medicinal Chemistry, 4, 1455-1465.[1] (Describes the use of nitrooxy-butyl linkers).
-
PubChem. (2025).[1] "Compound Summary: 4-(Nitrooxy)butan-1-ol (CAS 22911-39-3)."[1][5][8] National Center for Biotechnology Information.[1] Link[1]
-
Dever, G., et al. (2007).[6] "The nitric oxide-donating pravastatin derivative, NCX6550... reduces splenocyte adhesion."[1][6] Journal of Pharmacology and Experimental Therapeutics, 320(1), 419-426.[6] (Demonstrates the specific application of the 4-nitrooxybutyl linker). Link
Sources
- 1. 4-Nitrobenzenebutanol | C10H13NO3 | CID 590869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-nitrobutan-1-ol | 75694-90-5 [chemicalbook.com]
- 3. 1-Butanol - Wikipedia [en.wikipedia.org]
- 4. 4-(4-NITROPHENYL)-1-BUTANOL | 79524-20-2 [chemicalbook.com]
- 5. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
Application Notes and Protocols: Dosing Considerations for 4-(Nitrooxy)butan-1-ol in Cell-Based Assays
Introduction: The Significance of Precise Nitric Oxide Donors in Cellular Research
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient and reactive nature of NO makes direct administration challenging in experimental settings. Consequently, NO donor compounds, which release NO under specific conditions, are invaluable tools for elucidating its complex biological functions.[2] 4-(Nitrooxy)butan-1-ol, also known as 1,4-butanediol mononitrate, is an organic nitrate that serves as a pro-drug to deliver NO to cellular systems.[3][4] Its simple structure, featuring a nitrooxy moiety for NO release and a hydroxyl group, makes it a valuable tool for investigating NO-mediated cellular events.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical dosing considerations for 4-(Nitrooxy)butan-1-ol in cell-based assays. We will delve into the mechanism of action, provide detailed, self-validating protocols for determining optimal dosing, and offer insights into potential challenges and their solutions to ensure the generation of robust and reproducible data.
Mechanism of Action: From Pro-Drug to Cellular Response
Organic nitrates, such as 4-(Nitrooxy)butan-1-ol, are not direct sources of nitric oxide. They require bioactivation to release their NO payload.[5] As a low-potency mononitrate, the bioactivation of 4-(Nitrooxy)butan-1-ol is likely to occur through mechanisms independent of mitochondrial aldehyde dehydrogenase (ALDH2), which is primarily involved in the metabolism of high-potency nitrates like glyceryl trinitrate.[5] Instead, enzymes within the cytochrome P450 family located in the endoplasmic reticulum are implicated in the metabolic conversion of mononitrates to release NO.[5]
Once released, NO, being a small and lipophilic molecule, readily diffuses across cell membranes. Its canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC).[5][6] This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[6] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a multitude of downstream targets, leading to various cellular responses such as smooth muscle relaxation, modulation of ion channel activity, and regulation of gene expression.[5]
Figure 1: The signaling cascade of 4-(Nitrooxy)butan-1-ol.
Foundational Steps: Preparation and Stability Considerations
Accurate and reproducible results begin with the proper handling of the compound.
Stock Solution Preparation
The solubility of 4-(Nitrooxy)butan-1-ol should be empirically determined for your specific solvent. As a starting point, high-purity, anhydrous dimethyl sulfoxide (DMSO) is often a suitable solvent for organic compounds in cell culture applications.
Protocol:
-
Weighing: Accurately weigh a small amount of 4-(Nitrooxy)butan-1-ol in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Solvent and Vehicle Controls: A Non-Negotiable Aspect of Experimental Design
It is imperative to include a vehicle control in all experiments. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the 4-(Nitrooxy)butan-1-ol. This practice ensures that any observed cellular effects are attributable to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Stability in Cell Culture Media: An Often-Overlooked Variable
The stability of 4-(Nitrooxy)butan-1-ol in aqueous cell culture media is a critical parameter that can influence its effective concentration and the duration of NO release. It is highly recommended to perform a preliminary stability assessment.
Recommendation: Prepare a solution of 4-(Nitrooxy)butan-1-ol in your specific cell culture medium at the highest intended working concentration. Incubate this solution under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment. At various time points, measure the remaining concentration of the compound or its NO-donating capacity (e.g., using the Griess assay on aliquots taken over time). This will provide valuable information on the compound's half-life in your experimental system.[7]
Phase 1: Determining the Optimal Dosing Range - Cytotoxicity Profiling
Before assessing the biological activity of 4-(Nitrooxy)butan-1-ol, it is essential to determine its cytotoxic profile in your specific cell type. This establishes a "therapeutic window" of concentrations that are non-toxic and suitable for subsequent functional assays. We recommend employing at least two distinct cytotoxicity assays that measure different cellular parameters to obtain a comprehensive understanding of the compound's effect on cell viability.
Sources
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-releasing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
- 4. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
Sustained Nitric Oxide Delivery Systems: Protocol for the Synthesis and Bio-Evaluation of 4-(Nitrooxy)butan-1-ol Derivatives
Abstract
Nitric oxide (NO) is a pivotal signaling molecule, yet its therapeutic potential is severely limited by its gaseous nature and sub-second half-life.[1] This Application Note details the engineering of 4-(nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate) as a bifunctional linker for creating NO-donating prodrugs (e.g., CINODs).[1] Unlike spontaneous NO donors (NONOates), these derivatives require specific enzymatic bioactivation, providing a mechanism for sustained, long-term release that mitigates systemic hypotension and tolerance. This guide provides validated protocols for the synthesis, conjugation, and in vitro metabolic profiling of these systems.
Part 1: Chemical Basis & Design Strategy[1]
The "Linker" Strategy
The core challenge in NO therapy is temporal control. 4-(Nitrooxy)butan-1-ol serves as a "spacer" molecule with two distinct ends:
-
The Nitrate Ester (-ONO₂): The pharmacophore.[1][2] It is not spontaneously active. It requires mitochondrial Aldehyde Dehydrogenase (ALDH2) or cytosolic thiols for reduction to NO, mimicking the pharmacokinetics of organic nitrates but with tunable kinetics.
-
The Hydroxyl Group (-OH): A handle for conjugation.[1] It reacts with carboxylic acid-containing drugs (NSAIDs, statins) to form an ester linkage.[1]
Mechanism of Sustained Release: The "long-term" effect is achieved through a two-step metabolic cascade.[1] The drug-linker conjugate must first undergo ester hydrolysis to release the 4-(nitrooxy)butan-1-ol intermediate, which then diffuses into cells for enzymatic conversion to NO.[1] This double-lock mechanism prevents the "burst release" seen with other donors.[1]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical requirement for enzymatic activation, distinguishing this system from spontaneous donors.
Figure 1: The metabolic cascade required for NO release.[1][3][4] Note that the derivative is inactive in simple buffers, ensuring stability during circulation.
Part 2: Synthesis Protocols
Safety Warning
CRITICAL: Organic nitrates are potentially explosive.[1][5] Reactions must be performed on a small scale (<5g) behind a blast shield.[1] Never heat nitrate residues to dryness.[1]
Protocol A: Synthesis of 4-(Nitrooxy)butan-1-ol
This precursor is synthesized via the selective nitration of 1,4-butanediol.[1]
Reagents:
Procedure:
-
Preparation of Acetyl Nitrate: In a dry 3-neck flask under
, cool Acetic Anhydride (15 mL) to 0°C. Dropwise add Fuming Nitric Acid (1.2 eq) while maintaining temperature <5°C. Stir for 30 min. -
Nitration: Add 1,4-Butanediol (1.0 eq) dissolved in DCM dropwise to the acetyl nitrate mixture at -10°C.
-
Quench: After 1 hour, pour the mixture into ice-cold saturated
. -
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The mononitrate is less polar than the diol but more polar than the dinitrate.
Protocol B: Conjugation (Creating the Derivative)
Coupling the linker to a model drug (e.g., Naproxen or a generic Carboxylic Acid
-
Activation: Dissolve Drug-COOH (1 eq) in dry DCM. Add EDC.HCl (1.2 eq) and DMAP (0.1 eq).[1]
-
Coupling: Add 4-(Nitrooxy)butan-1-ol (1.1 eq). Stir at Room Temp for 12-24h.
-
Workup: Acid wash (0.1N HCl) to remove EDC urea, followed by base wash (
).[1] -
Result: A stable ester-linked NO donor.[1]
Part 3: In Vitro Release Profiling (The Core Protocol)
To validate "long-term" delivery, one cannot simply dissolve the compound in water. The assay must simulate the enzymatic environment.
Experimental Design
We utilize a Modified Griess Assay coupled with a Liver S9 Fraction activation system.[1]
Materials:
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
Activator: Rat Liver S9 Fraction (commercial) OR Purified ALDH2 + Cofactor (1 mM L-Cysteine).[1]
-
Detection: Griess Reagent (Sulfanilamide + NED).[1]
Step-by-Step Workflow
1. Sample Preparation: Prepare a 10 mM stock solution of the Derivative in DMSO.
2. Incubation Setup (96-well plate): Set up the following conditions in triplicate:
| Group | Components | Purpose |
| A (Negative Control) | Derivative + PBS | Tests hydrolytic stability (should be 0) |
| B (Metabolic) | Derivative + S9 Fraction + NADPH | Simulates liver metabolism |
| C (Cofactor Only) | Derivative + 1mM L-Cysteine | Tests thiol-dependent release |
| D (Positive Control) | NaNO2 (Nitrite Standard) | Calibration Curve |
3. Time-Course Sampling: Incubate at 37°C. At designated time points (0, 1, 4, 12, 24, 48 hours), remove 50 µL aliquots.
4. The Griess Reaction (Quantification):
-
Step 4a: Add 50 µL of aliquot to a new clear plate.
-
Step 4b: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min (dark).
-
Step 4c: Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min (dark).
-
Step 4d: Measure Absorbance at 540 nm.
5. Data Processing: Convert Absorbance to Concentration (µM) using the Nitrite Standard Curve.[1]
Visualization: Experimental Workflow
Figure 2: Workflow for quantifying time-dependent NO release using metabolic activation.[1]
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
PBS Control: < 1% release over 48h. (Demonstrates chemical stability).
-
S9/Cysteine: Sigmoidal release curve.[1]
Troubleshooting Guide
-
Low Signal? Ensure L-Cysteine is fresh.[1] Organic nitrates are thiol-dependent; without reduced thiols, ALDH2 cannot cycle.[1]
-
High Background? S9 fractions contain endogenous nitrite.[1] Always subtract the "S9 only" blank.[1]
-
Precipitation? These derivatives are lipophilic.[1] Ensure final DMSO concentration is <1% or use albumin (BSA) in the buffer to solubilize.[1]
References
-
Thatcher, G. R. J., et al. (2004).[1] Nitrates and NO Release: Contemporary Aspects in Biological and Chemical Sciences. Free Radical Biology and Medicine.[1] Link
-
Chen, Z., et al. (2002).[1] An essential role for mitochondrial aldehyde dehydrogenase in nitroglycerin bioactivation.[1][6][7] PNAS.[1] Link[1]
-
Ignarro, L. J. (2002).[1] After 130 years, the mechanism of action of nitroglycerin is revealed. PNAS.[1] Link[1]
-
Thermo Fisher Scientific. (2023).[1] Griess Reagent Kit for Nitrite Quantitation Protocol.[1][8][9][10]Link[1]
-
Braman, R. S., & Hendrix, S. A. (1989).[1] Nanogram nitrite and nitrate determination in environmental and biological materials by vanadium(III) reduction with chemiluminescence detection.[1][11] Analytical Chemistry.[1][8][12] Link[1]
Sources
- 1. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
- 3. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2048129A1 - Method for the preparation of organic nitrates - Google Patents [patents.google.com]
- 6. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-(Nitrooxy)butan-1-ol Synthesis
Topic: Optimization and Troubleshooting of 4-(Nitrooxy)butan-1-ol (4-Hydroxybutyl nitrate) Synthesis Document ID: TS-NOX-04 Last Updated: 2025-05-20 Audience: Medicinal Chemists, Process Engineers
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing 4-(nitrooxy)butan-1-ol is deceptively simple. The presence of two identical hydroxyl groups on 1,4-butanediol leads to a statistical distribution of products: unreacted diol, the desired mono-nitrate, and the unwanted dinitrate. Low yield is rarely due to "failed chemistry" but rather poor selectivity and inefficient separation of these three components.
Immediate Triage: Use the workflow below to identify your specific failure mode.
Figure 1: Diagnostic decision tree for yield loss.
Core Issue: Selectivity (The "Dinitrate Trap")
Symptom: Crude NMR shows significant 1,4-butanediol dinitrate (chemical shift ~4.5 ppm for both CH₂-ONO₂ groups) and low mono-nitrate.
Root Cause: In a symmetric diol, the reaction rates for the first and second nitration are similar. If you use 1.0 equivalent of nitrating agent, statistics dictate a mixture of ~25% Diol, ~50% Mono, and ~25% Dinitrate. Pushing for "complete conversion" of the diol inevitably destroys your yield by over-nitrating.
Protocol A: Stoichiometry Control (The "Starvation" Method)
Do not attempt 100% conversion. Aim for 60-70% conversion to maximize mono-selectivity.
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | 0.85 - 0.90 eq. of HNO₃ relative to Diol | Starving the reaction ensures unreacted diol remains, statistically reducing dinitrate formation. |
| Acid Source | Acetyl Nitrate (Ac₂O + HNO₃) | Milder than H₂SO₄/HNO₃; reduces oxidative side reactions. |
| Temperature | -10°C to -5°C | Kinetic control is essential to prevent rapid second nitration. |
Core Issue: Decomposition (Oxidation)
Symptom: Reaction turns green/brown; evolution of NOₓ fumes; aldehyde peaks in NMR (~9.8 ppm).
Root Cause: Primary alcohols are susceptible to oxidation by strong nitric acid, converting the target alcohol into 4-nitrooxybutanoic acid or aldehyde.
Protocol B: The "Silver Bullet" (Halide Substitution)
If the direct nitration of the diol fails due to oxidation sensitivity, switch to the Heterogeneous Substitution method. This route guarantees mono-substitution because the starting material has only one leaving group.
Reaction:
Step-by-Step Guide:
-
Dissolve: 4-Bromobutan-1-ol (1.0 eq) in Acetonitrile (0.5 M).
-
Add: Silver Nitrate (1.1 eq) protected from light.
-
Stir: Ambient temperature for 12-18 hours.
-
Filter: Remove precipitated AgBr (hazardous waste).
-
Concentrate: Rotary evaporate carefully (do not heat >40°C).
-
Yield: Typically >85% with >95% purity.
Note: While expensive due to Silver, this is the most robust route for small-scale (<10g) research needs.
Core Issue: Workup & Purification (The "Solubility Loop")
Symptom: The reaction looks good on TLC, but after extraction, the mass recovery is <30%.
Root Cause: 4-(nitrooxy)butan-1-ol is amphiphilic .
-
It is soluble in water (due to the -OH group).
-
It is soluble in organic solvents (due to the -ONO₂ group).
-
Standard washing (Organic + Water) washes the product into the aqueous waste.
Protocol C: The Differential Extraction (Patent-Proven)
This method utilizes the solubility difference between the Dinitrate (hydrophobic), the Mono-nitrate (amphiphilic), and the Diol (hydrophilic) [1].
The "Three-Phase" Workup:
-
Quench: Pour reaction mix into ice water.
-
Extraction 1 (Dinitrate Removal):
-
Extract the aqueous quench with Dichloromethane (DCM) .
-
Crucial: The Dinitrate prefers the DCM. The Mono-nitrate partitions but favors the water if the volume is high enough.
-
Action: Keep the Aqueous Phase . (Check DCM phase by TLC; if it contains significant Mono, back-extract with water).
-
-
Extraction 2 (Product Recovery):
-
Saturate the Aqueous Phase with NaCl (Salting out).
-
Extract exhaustively with Ethyl Acetate or DCM (3x).
-
The salt forces the Mono-nitrate out of the water and into the organic layer. unreacted Diol stays in the water.
-
-
Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.
Figure 2: Differential extraction strategy to separate mono-nitrate from impurities.
Frequently Asked Questions (FAQ)
Q: Can I use THF ring opening with Bismuth Nitrate? A: Proceed with caution. While literature describes ring opening of epoxides with Bi(NO₃)₃, opening THF (a stable 5-membered ether) usually requires harsh conditions or acetyl chloride, leading to 4-nitrobutyl acetate [2]. You would then need to hydrolyze the acetate, adding another step. The Silver Nitrate route (Protocol B) is cleaner.
Q: Is it safe to distill the product? A: NO. Organic nitrates are energetic materials. While low molecular weight nitrates can sometimes be distilled under high vacuum, it poses a severe explosion hazard. Purification should always be performed via Column Chromatography (Silica gel, Hexane/EtOAc gradient) or the Differential Extraction method described above.
Q: My product decomposes on the silica column. Why? A: Nitrate esters can be acid-sensitive. If your silica is acidic, it may degrade the product.
-
Fix: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidity before loading your sample.
References
-
Separation of 1,4-butanediol mononitrate. Source: Nicox S.A. (2004). Process for the purification of 1,4-butanediol mononitrate. WO2004043897A1.
-
THF Ring Opening Limitations. Source: Sugawara, M. et al. (1994). Reaction of Tetrahydrofuran and Acetic Anhydride.[1] Denki Kagaku.[1]
-
Safety of Organic Nitrates. Source: TCI Chemicals. Safety Data Sheet: N-Butyl-N-(4-hydroxybutyl)nitrosamine (Related Class).
Sources
Technical Support Center: Ensuring the Stability of 4-(Nitrooxy)butan-1-ol
Welcome to the technical support center for 4-(Nitrooxy)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 4-(Nitrooxy)butan-1-ol during storage and handling. Our goal is to ensure the integrity and reliability of your experiments by providing field-proven insights and scientifically grounded protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-(Nitrooxy)butan-1-ol?
A1: 4-(Nitrooxy)butan-1-ol, an organic nitrate, is susceptible to degradation through three primary pathways: thermal decomposition, hydrolysis, and photolysis. The O-NO2 bond is inherently labile and can break under elevated temperatures, leading to the formation of nitrogen dioxide and an alkoxy radical[1][2]. Hydrolysis, the reaction with water, can cleave the nitrate ester, particularly under acidic or basic conditions, yielding nitric acid and 1,4-butanediol. Additionally, exposure to light, especially UV radiation, can provide the energy to initiate degradation.
Q2: What are the ideal storage conditions to maintain the long-term stability of 4-(Nitrooxy)butan-1-ol?
A2: To ensure the long-term stability of 4-(Nitrooxy)butan-1-ol, it is crucial to control the storage environment. We recommend the following conditions, summarized in the table below. The compound should be stored in a tightly sealed container in a cool, dry, and dark place. A well-ventilated area is also important for safety.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition by reducing kinetic energy. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Amber glass vials or opaque containers | Protects from light-induced (photo) degradation. |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis of the nitrate ester. |
Q3: Can I store 4-(Nitrooxy)butan-1-ol in plastic containers?
A3: We strongly advise against storing 4-(Nitrooxy)butan-1-ol in most common plastic containers. Plasticizers and other additives present in plastics can leach into the compound, potentially catalyzing degradation or interfering with your experiments. Furthermore, some plastics may be permeable to moisture and gases, compromising the integrity of the sample over time. For optimal stability, we recommend using amber glass vials with PTFE-lined caps.[4] Polypropylene (PP) may be an acceptable alternative for short-term storage, but its compatibility should be verified for your specific application. A general chemical compatibility chart can be a useful reference.[5]
Q4: How can I tell if my sample of 4-(Nitrooxy)butan-1-ol has degraded?
A4: Visual inspection may reveal a change in color (e.g., yellowing due to the formation of nitrogen oxides) or the appearance of precipitate. However, significant degradation can occur without any visible signs. The most reliable method to assess the purity and degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A stability-indicating HPLC method, as detailed in our troubleshooting guide, is the preferred approach for quantifying the parent compound and its degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Inconsistent or unexpected experimental results.
This could be a primary indicator of compound degradation.
Troubleshooting Steps:
-
Verify Compound Purity: Immediately assess the purity of your 4-(Nitrooxy)butan-1-ol stock using a validated analytical method. We recommend the stability-indicating HPLC method outlined below.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (2-8 °C, protected from light and moisture). Check the integrity of the container seal.
-
Examine Handling Procedures: Consider the possibility of degradation during sample preparation. Avoid prolonged exposure to ambient temperature, light, and aqueous solutions, especially those with a non-neutral pH.[8][9]
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a framework for developing and validating a method to separate and quantify 4-(Nitrooxy)butan-1-ol from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile phase: Acetonitrile and water (HPLC grade).
-
4-(Nitrooxy)butan-1-ol reference standard.
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water. Start with a higher aqueous composition (e.g., 80% water) and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the nitrooxy chromophore).
-
Injection Volume: 10 µL.
3. Forced Degradation Study (Method Development): To ensure the method is "stability-indicating," you must be able to resolve the parent compound from its degradation products. This is achieved through forced degradation studies.[10]
-
Acid Hydrolysis: Incubate a solution of 4-(Nitrooxy)butan-1-ol in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate a solution of 4-(Nitrooxy)butan-1-ol in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of 4-(Nitrooxy)butan-1-ol with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of 4-(Nitrooxy)butan-1-ol at 105 °C for 24 hours.[10]
-
Photodegradation: Expose a solution of 4-(Nitrooxy)butan-1-ol to UV light (e.g., 254 nm) for 24 hours.
4. Method Validation: Once the chromatographic conditions are optimized to separate all degradation peaks from the parent peak, the method should be validated according to ICH guidelines (Q2). This includes assessing linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 4-(Nitrooxy)butan-1-ol. Understanding these pathways is crucial for troubleshooting and interpreting analytical results.
Caption: Potential Degradation Pathways of 4-(Nitrooxy)butan-1-ol.
References
-
Ashraf, M. et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 643-652. Available at: [Link]
-
Chen, Y. et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9687. Available at: [Link]
-
El-Gendy, N. S. et al. (2017). Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. Biotechnology for Biofuels, 10, 127. Available at: [Link]
-
Wang, J. et al. (2022). Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions. International Journal of Environmental Research and Public Health, 19(25), 17009. Available at: [Link]
-
El-Gendy, N. S. et al. (2017). Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. PubMed, 10, 127. Available at: [Link]
-
Shin, Y.-H. et al. (2016). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Nitrooxy)butan-1-ol. PubChem. Available at: [Link]
-
Charde, M. S. et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol. Available at: [Link]
-
Tomar, S. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed? ResearchGate. Available at: [Link]
-
de Oliveira, A. C. et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Latin American Journal of Pharmacy, 39(10), 2056-2061. Available at: [Link]
-
Singh, A. et al. (2022). Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. ResearchGate. Available at: [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available at: [Link]
-
Rasayan Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry, 16(2). Available at: [Link]
-
Agilent Technologies, Inc. (2024). Safety Data Sheet: 1-Butanol. Available at: [Link]
-
Tsang, W. (2012). Shock Tube Study on the Thermal Decomposition of n-Butanol. Physical Chemistry Laboratory Server. Available at: [Link]
-
Shinto, T. P. et al. (2023). Exploring the Influence of pH on the Dynamics of Acetone–Butanol–Ethanol Fermentation. Fermentation, 9(6), 564. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of 1-butanol, 1-propanol and 2-propanol biodegradation... Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BUTAN-1-OL. Available at: [Link]
-
Wang, T. et al. (2006). Determination of bronopol and its degradation products by HPLC. ResearchGate. Available at: [Link]
-
Oxoplast. (2011). n-Butanol. Available at: [Link]
-
Wikipedia. (n.d.). 1-Butanol. Available at: [Link]
-
Chen, Y. et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). ResearchGate. Available at: [Link]
-
Mathkoor, M. M. et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Medium Composition and pH Control Strategies on Butanol Fermentation with Clostridium Acetobutylicum. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Butoxybutan-1-ol. PubChem. Available at: [Link]
-
Batstone, D. J. et al. (2003). Kinetics of thermophilic, anaerobic oxidation of straight and branched chain butyrate and valerate. Biotechnology and Bioengineering, 84(2), 195-204. Available at: [Link]
-
Tsang, W. (2012). Shock tube study on the thermal decomposition of n-butanol. PubMed, 116(40), 10140-10149. Available at: [Link]
-
National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Available at: [Link]
-
ResearchGate. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. Available at: [Link]
-
Decachem. (2025). How to Select the Right Nitrate for Your Industrial Application. Available at: [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]
-
Li, Y. et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8879108. Available at: [Link]
-
Kim, Y. et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
He, Y. et al. (2012). Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 905, 7-13. Available at: [Link]
-
Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Available at: [Link]
-
Carmella, S. G. et al. (2002). Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1667-1671. Available at: [Link]
-
ResearchGate. (n.d.). The ratio of the rates of hydrolysis for 1, 4, 8 and 15. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (
ngcontent-ng-c2307461527="" class="ng-star-inserted">13C_4)Butan-1-ol. PubChem. Available at: [Link]
Sources
- 1. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.ca [fishersci.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of by-products from 4-(Nitrooxy)butan-1-ol decomposition
Welcome to the technical support guide for 4-(Nitrooxy)butan-1-ol, also known as 4-hydroxybutyl nitrate[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability and decomposition of this organic nitrate. Due to the inherent reactivity of the nitrooxy functional group, users may encounter issues related to by-product formation which can impact experimental outcomes. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition by-products of 4-(Nitrooxy)butan-1-ol?
A1: While specific literature on 4-(Nitrooxy)butan-1-ol is limited, based on the established chemistry of alkyl nitrates, decomposition is expected to proceed via several pathways, yielding a range of by-products.[2][3] The primary mechanisms are:
-
Homolytic Cleavage: The fission of the O-NO₂ bond, which is relatively weak, generates an alkoxy radical and nitrogen dioxide (NO₂).[2] NO₂ is a brown gas that can dimerize to dinitrogen tetroxide (N₂O₄) and react with water to form nitric and nitrous acids.
-
Hydrolysis: In aqueous or protic environments, 4-(Nitrooxy)butan-1-ol can hydrolyze back to its parent alcohol, 1,4-butanediol, and nitric acid (HNO₃). This reaction can be accelerated under acidic conditions.[4]
-
Formation of Reactive Nitrogen Species (RNS): Decomposition, particularly in the presence of biological thiols like cysteine, can lead to the formation of nitric oxide (NO) and nitrite (NO₂⁻).[5]
Q2: My solution of 4-(Nitrooxy)butan-1-ol has turned a faint yellow/brown. What does this indicate?
A2: A yellow or brown discoloration is a strong indicator of decomposition. This is typically due to the formation of nitrogen dioxide (NO₂), which is a brownish gas. Even at low concentrations in solution, it can impart a noticeable color. This suggests that homolytic cleavage of the O-NO₂ bond has occurred, and other by-products are likely present.
Q3: How should I properly store 4-(Nitrooxy)butan-1-ol to minimize decomposition?
A3: To maximize shelf-life and maintain purity, storage conditions are critical. We recommend the following:
-
Temperature: Store at low temperatures (e.g., 2-8°C or frozen).
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Light can provide the energy to initiate homolytic cleavage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.
-
Solvent: If in solution, use a dry, aprotic solvent. Avoid long-term storage in protic solvents like water or methanol, which can facilitate hydrolysis.
Q4: What analytical techniques can I use to detect and quantify these by-products?
A4: A multi-faceted approach is often best for identifying and quantifying a range of potential by-products.
| By-product Class | Recommended Analytical Method(s) | Principle & Notes |
| Nitrite (NO₂⁻) & Nitrate (NO₃⁻) | Ion Chromatography (IC) with conductivity detection.[6] | Gold standard for separating and quantifying small anions.[7] |
| Griess Assay (for Nitrite) | A colorimetric method where nitrite reacts with Griess reagents to form a pink azo dye, quantifiable by UV-Vis spectrophotometry.[7][8] | |
| 1,4-Butanediol | Gas Chromatography (GC) with FID or MS detection. | GC is well-suited for separating volatile organic compounds like the parent alcohol.[9] |
| High-Performance Liquid Chromatography (HPLC) with RI or ELSD detection. | Useful for less volatile compounds or when derivatization for GC is not desired. | |
| Nitrogen Dioxide (NO₂) / Acidity | pH Measurement | A simple decrease in the pH of an unbuffered solution indicates the formation of acidic by-products like HNO₃. |
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step workflows for addressing specific issues arising from the decomposition of 4-(Nitrooxy)butan-1-ol.
Guide 1: Assessing the Purity and Decomposition of a Stock Solution
This guide helps you determine if your sample of 4-(Nitrooxy)butan-1-ol has degraded and is suitable for your experiment.
Principle: The stability of the nitrooxy group is paramount. This workflow uses simple visual and pH checks, followed by a more definitive chromatographic analysis to quantify the parent compound and its primary hydrolysis product, 1,4-butanediol.
Caption: Decision workflow for assessing sample integrity.
Protocol:
-
Visual Inspection: Observe the solution against a white background. Any yellow or brown tint is a positive sign of decomposition.
-
pH Measurement: If the compound is in an unbuffered aqueous or alcoholic solution, use a calibrated pH meter. A pH significantly below neutral (e.g., < 6.0) suggests the formation of nitric acid.
-
Chromatographic Analysis (HPLC):
-
Mobile Phase: Isocratic elution with a Water:Acetonitrile or Water:Methanol mixture (e.g., 60:40).
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) where the nitrate ester absorbs, and a Refractive Index (RI) detector which can detect the non-UV active 1,4-butanediol.
-
Analysis: Prepare a standard of 1,4-butanediol to determine its retention time. The presence of a peak at this retention time in your sample confirms hydrolysis. Quantify the relative peak areas to estimate the percentage of decomposition.
-
Guide 2: Protocol for Quenching and Neutralizing Acidic By-products
This protocol is for situations where decomposition has occurred, and you need to remove reactive and acidic by-products before using the compound in a sensitive biological or chemical system.
Principle: This procedure uses a mild basic wash to neutralize acidic by-products like nitric acid. A subsequent brine wash removes residual water, and drying over a desiccant yields a purified organic solution. This is a standard liquid-liquid extraction technique adapted for this specific problem.
Caption: Experimental workflow for by-product neutralization.
Protocol:
-
Dissolution: If your sample is neat, dissolve it in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Bicarbonate Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
CAUTION: Stopper the funnel, invert, and immediately open the stopcock to vent the pressure from CO₂ gas, which is formed from the neutralization of acid.
-
Gently shake for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Brine Wash:
-
Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer remaining in the funnel.
-
Shake for 30 seconds. This wash helps to remove any remaining water from the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Drying and Isolation:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. Add more until some of the drying agent flows freely, indicating all water has been absorbed.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Validation: Re-run the analytical protocol from Guide 1 to confirm the removal of by-products.
References
-
Wikipedia (2023). Alkyl nitrite.[Link]
-
Feelisch, M., & Noack, E. A. (1987). Explanation of the discrepancy between the degree of organic nitrate decomposition, nitrite formation and guanylate cyclase stimulation. European Journal of Pharmacology, 139(1), 19–30. [Link]
-
PubChem (2024). 4-(Nitrooxy)butan-1-ol.[Link]
-
Ryon, A. S., et al. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 16(23), 15297-15308. [Link]
-
Ma, L., et al. (2021). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. Foods, 10(11), 2639. [Link]
-
National Center for Biotechnology Information (2024). Toxicological Profile for Nitrate and Nitrite.[Link]
-
Ohta, H., et al. (2002). Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace Capillary Gas Chromatography with Cryogenic Oven Trapping. Journal of Analytical Toxicology, 26(4), 213–218. [Link]
-
Bires, F., et al. (2018). Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques. Journal of Food and Dairy Science, 11(1), 1-10. [Link]
-
Zare, A., et al. (2015). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 119(29), 8041–8048. [Link]
Sources
- 1. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 3. caprysses.fr [caprysses.fr]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Explanation of the discrepancy between the degree of organic nitrate decomposition, nitrite formation and guanylate cyclase stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection [mdpi.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 9. academic.oup.com [academic.oup.com]
Optimizing the concentration of 4-(Nitrooxy)butan-1-ol for maximal biological effect
Technical Support Center: 4-(Nitrooxy)butan-1-ol Optimization
Status: Operational Ticket ID: NO-DONOR-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry
Overview
Welcome to the technical support hub for 4-(Nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate). This compound is a mono-nitrate ester (
Unlike spontaneous NO donors (e.g., NONOates), this compound requires enzymatic bioactivation and thiol co-factors to release NO. This guide addresses the common failure modes associated with this mechanism: hydrolysis instability, lack of bioactivation, and pseudo-tolerance.
Module 1: Preparation & Stability (The Foundation)[1]
Critical Alert: The most common user error is treating nitrate esters like stable salts. They are prone to hydrolysis, which converts your active compound into inactive 1,4-butanediol and inorganic nitrate/nitrite before it ever reaches the cell.
Protocol: Stock Solution Preparation
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Water promotes hydrolysis of the ester bond. DMSO stabilizes the compound for storage. |
| Concentration | 10 mM - 100 mM | High concentration stocks reduce the solvent volume added to cells, preventing solvent toxicity (<0.1% DMSO final). |
| Storage | -20°C (Desiccated) | Prevent condensation. Moisture is the enemy of nitrate ester stability. |
| Working Solution | Prepare Fresh | Dilute into aqueous media immediately before use. Do not store aqueous dilutions >1 hour. |
Troubleshooting: "My stock solution turned yellow."
-
Diagnosis: This indicates degradation. The yellow color often comes from the formation of nitrogen oxides or nitrite accumulation due to light exposure or hydrolysis.
-
Action: Discard the stock. Re-synthesize or purchase fresh compound. Ensure the new stock is stored in amber vials wrapped in foil.
Module 2: Dose-Response Optimization (The Core)
To determine the maximal biological effect (EC50), you must distinguish between cytotoxicity and specific signaling .
Step-by-Step Optimization Workflow
1. The Griess Assay (NO Release Verification) Before testing biological function, confirm the molecule releases NO in your specific cellular environment.
-
Concept: Measures nitrite (
), the stable oxidation product of NO.[1] -
Protocol:
-
Treat cells with 4-(Nitrooxy)butan-1-ol (1
M – 1 mM) for 30–60 mins. -
Collect 50
L supernatant. -
Add 50
L Sulfanilamide (1% in 5% ). Incubate 10 min. -
Add 50
L NED (0.1% in water). Incubate 10 min. -
Read Absorbance at 540 nm.[2]
-
-
Success Criterion: A linear increase in nitrite concentration relative to dose.
2. Functional Readout (cGMP Quantification) NO activates soluble Guanylyl Cyclase (sGC). Measuring cGMP is the gold standard for specific activity.
-
Range: Test logarithmic concentrations: 10 nM, 100 nM, 1
M, 10 M, 100 M. -
Control: Use ODQ (10
M) as a negative control. If ODQ does not block the effect, the activity is not NO-mediated (likely off-target toxicity).
Visualizing the Signaling Pathway
Caption: Figure 1. The bioactivation pathway of 4-(Nitrooxy)butan-1-ol requiring thiol co-factors to release NO.[3]
Module 3: Troubleshooting Biological Artifacts (The Nuance)
Issue A: "I see no effect even at high concentrations (100
-
Root Cause 1: Thiol Depletion.
-
Explanation: Organic nitrates are "prodrugs."[4] They react with intracellular thiols (sulfhydryl groups like glutathione or cysteine) to release NO. If your cell culture media is old or the cells are oxidatively stressed, thiol levels may be too low to bioactivate the compound.
-
Fix: Supplement media with 1–5 mM N-acetylcysteine (NAC) or Glutathione ethyl ester to restore the "reducing power" required for NO release.
-
-
Root Cause 2: Missing Enzyme.
-
Explanation: Some cell lines (e.g., certain fibroblasts) lack high levels of ALDH2 (Aldehyde Dehydrogenase 2), the primary enzyme for nitrate ester bioactivation.
-
Fix: Confirm expression of ALDH2 in your cell line via Western Blot.
-
Issue B: "The effect disappears after repeated dosing (Tolerance)."
-
Root Cause: Nitrate Tolerance (Tachyphylaxis).[5]
-
Mechanism:[6][3][4] Continuous exposure oxidizes the catalytic thiols on ALDH2, rendering the enzyme inactive.
-
Fix: Implement a nitrate-free interval (10–12 hours) between experiments or pulse-dose rather than continuously incubate.
Issue C: "My cells are dying."
-
Root Cause: Oxidative Stress (Peroxynitrite).
-
Mechanism:[6][3][4] At high concentrations (>500
M), the released NO reacts with superoxide ( ) to form peroxynitrite ( ), a potent cytotoxin. -
Fix: Perform an MTT or LDH assay to determine the
for toxicity. Your therapeutic window is likely between 1 M and 50 M.
Troubleshooting Logic Flow
Caption: Figure 2. Diagnostic flowchart for isolating failure modes in 4-(Nitrooxy)butan-1-ol experiments.
References
-
Bioactivation of Organic Nitrates: Münzel, T., Daiber, A., & Mülsch, A. (2005). Explaining the phenomenon of nitrate tolerance. Circulation Research. Relevance: Explains the ALDH2/thiol dependency mechanism.
-
Nitric Oxide Detection (Griess Assay): Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples.[1][2][7] Free Radical Biology and Medicine.[5] Relevance: Standard protocol for verifying NO release.
-
Organic Nitrate Chemistry & Stability: Thatcher, G. R., et al. (2004). Nitrates and NO release: contemporary aspects in drug design. Current Topics in Medicinal Chemistry. Relevance: Details the hydrolysis risks and linker chemistry.
Sources
- 1. protocols.io [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of the Bioactivation of an Organic Nitrate by a Thiol to Form a Thionitrate Intermediate | MDPI [mdpi.com]
- 5. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Nitric Oxide (NO) Instability in Experimental Systems
The following technical guide addresses the volatility and reactivity of Nitric Oxide (NO) in experimental systems. It is designed for researchers requiring precise control over NO delivery and detection.
Topic: Dealing with the short half-life of nitric oxide in experimental systems Audience: Researchers, Pharmacologists, and Assay Developers Version: 2.0 (Current Standards)
Core Challenge: The "Disappearing" Analyte
Nitric Oxide is a free radical gas with a biological half-life ranging from milliseconds (in blood) to seconds (in tissues) . In oxygenated aqueous buffers (e.g., PBS), it may persist for minutes, but its concentration is never static. It degrades primarily into nitrite (
The Golden Rule: You are never measuring "static" NO; you are measuring the rate of flux between generation and degradation.
Experimental Workflow & Troubleshooting
Phase 1: NO Generation (Donors & Delivery)
Issue: "My cellular response is inconsistent between replicates."
Root Cause: Improper handling of NO donors (NONOates) leading to premature release or pH-induced variations.
Technical Insight: NONOates (diazeniumdiolates) are pH-dependent.[1][2][3][4] They are stable in alkaline solutions (pH > 8.[5]0) but spontaneously release NO at physiological pH (7.4).[1][3] If you dissolve a NONOate directly in neutral buffer, it begins degrading immediately—often before it reaches your cells.
Troubleshooting Protocol:
-
Stock Preparation: Dissolve solid NONOate salts in 10 mM NaOH (pH ~12). This "locks" the donor in a stable state.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Initiation: Add the alkaline stock to your physiological buffer (pH 7.4) only at the moment of the experiment.
-
Verification: Calculate the expected steady-state concentration using the donor's half-life (
).
Table 1: Kinetic Profiles of Common NO Donors (at pH 7.4, 37°C)
| Donor Name | Half-Life ( | Release Mechanism | Application |
| PROLI NONOate | ~1.8 seconds | Spontaneous (pH) | Rapid, bolus NO "burst" |
| DEA NONOate | ~2 - 16 mins | Spontaneous (pH) | Short-term signaling studies |
| SPER NONOate | ~39 mins | Spontaneous (pH) | Intermediate duration |
| DETA NONOate | ~20 - 50 hours | Spontaneous (pH) | Long-term ("chronic") exposure |
| SNAP | Hours (Variable) | Light/Thiol activation | Requires thiols/light to release |
Phase 2: Detection & Measurement
Issue: "I see no fluorescence signal with DAF-FM, even with high donor concentrations."
Root Cause: DAF-FM does not react with NO directly. It reacts with
Troubleshooting Protocol:
-
Q: Is your media phenol red-free?
-
A: Phenol red fluoresces in the green channel and quenches DAF signals. Action: Use clear DMEM/RPMI or wash cells with PBS before imaging.
-
-
Q: Are you using FBS?
-
A: Serum proteins bind DAF dyes, increasing background noise. Action: Load dye in serum-free buffer, incubate, wash, then add experimental media.
-
-
Q: Are you using Griess Reagent for real-time data?
-
A: Griess measures accumulated nitrite (
), not active NO. It is an endpoint assay. Action: Use electrochemical probes for real-time kinetics.
-
Visualizing the Detection Logic:
Caption: Decision tree for selecting the appropriate NO detection method based on experimental needs and limitations.
Phase 3: Environmental Scavenging
Issue: "My NO signal disappears instantly in blood or tissue homogenates."
Root Cause: Biological scavenging is faster than chemical degradation. Hemoglobin (Hb) scavenges NO at a rate near the diffusion limit (
Troubleshooting Protocol:
-
Hemoglobin Removal: If measuring in plasma, you must avoid hemolysis. Even trace free Hb will obliterate the NO signal.
-
Superoxide Control: Add SOD (Superoxide Dismutase) to the buffer. If the NO signal recovers after adding SOD, your loss was due to superoxide reaction (forming peroxynitrite).
-
Deproteinization (Griess Assay): Proteins precipitate in the acidic Griess reagent, causing turbidity.
-
Step: Mix sample with
(or cold ethanol), centrifuge, and use the supernatant.
-
NO Degradation Pathway Diagram:
Caption: Major degradation pathways of Nitric Oxide. Note that reaction with Superoxide and Hemoglobin is significantly faster than auto-oxidation.
Frequently Asked Questions (FAQ)
Q: Can I use the Griess assay for cell culture supernatants? A: Yes, but with caveats. The detection limit is ~0.5 - 2.5 µM. Many cell types produce NO below this threshold (nM range).
-
Solution: Use a nitrate reductase step to convert all Nitrate (
) back to Nitrite ( ) before adding Griess reagents to measure "Total NOx". This amplifies the signal.
Q: Why does my electrochemical sensor drift? A: Temperature fluctuations affect the sensor's membrane permeability.
-
Solution: Calibrate the sensor at the exact temperature of your experiment (e.g., 37°C). Do not calibrate at room temperature and then measure at 37°C.
Q: How do I distinguish between NO and Peroxynitrite? A: Use scavengers.
-
cPTIO is a specific NO scavenger. If the signal persists after adding cPTIO, it is likely not NO.
-
FeTPPS is a peroxynitrite decomposition catalyst.
References
-
National Institutes of Health (NIH). The biological lifetime of nitric oxide: Implications for the perivascular dynamics of NO and O2. [Link]
-
Goryo Chemical. DAF-FM DA Detection of Intracellular Nitric Oxide. [Link]
-
Unisense. Nitric Oxide Sensor User Manual & Calibration Guide. [Link]
Sources
- 1. PROLI NONOate | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NONOate - Wikipedia [en.wikipedia.org]
Strategies to enhance the stability of 4-(Nitrooxy)butan-1-ol in biological media
Technical Support Center: 4-(Nitrooxy)butan-1-ol
Introduction: Navigating the Challenges of Organic Nitrate Stability
Welcome to the technical support guide for 4-(Nitrooxy)butan-1-ol. As a promising nitric oxide (NO) donor, this molecule holds significant potential in various therapeutic areas. However, like many organic nitrate esters, its utility is intrinsically linked to its stability—or lack thereof—in biological systems. The nitrate ester functional group is susceptible to rapid enzymatic and chemical degradation, which can lead to variable experimental results and challenges in translating in vitro findings to in vivo efficacy.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of 4-(Nitrooxy)butan-1-ol. We will move beyond simple protocols to explain the underlying mechanisms of degradation and provide actionable, field-proven strategies to enhance the compound's stability in your experiments. Our goal is to empower you to generate more reliable, reproducible, and meaningful data.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Storage
Q1: What are the optimal conditions for storing a stock solution of 4-(Nitrooxy)butan-1-ol?
A1: Proper storage is the first line of defense against degradation. Organic nitrate esters are sensitive to temperature, light, and pH.
-
Solvent Choice: For long-term storage, use a non-aqueous, aprotic solvent such as anhydrous acetonitrile or DMSO. Ensure the solvent is high-purity and free of water, as moisture can initiate hydrolysis.
-
Temperature: Stock solutions should be stored at -20°C or, ideally, -80°C.[1] This minimizes both chemical hydrolysis and potential enzymatic activity from any contaminants. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Light: Store aliquots in amber vials or wrap them in aluminum foil to protect the compound from photodegradation.[2]
-
Inert Atmosphere: For maximum stability, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in oxidative degradation pathways.[2]
Q2: I've observed a rapid loss of my compound immediately after diluting it into my aqueous cell culture media. What's happening?
A2: This is a common issue and points to the compound's instability in aqueous, biologically active environments. There are two primary culprits:
-
Chemical Hydrolysis: The nitrate ester bond is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Standard cell culture media is typically buffered around pH 7.4, which can be sufficient to promote slow hydrolysis.[3][4]
-
Enzymatic Degradation: Biological media, especially those supplemented with serum or plasma, contain numerous enzymes that can rapidly metabolize organic nitrates.[5] The primary enzymes responsible are often Glutathione S-Transferases (GSTs).[6]
Your first troubleshooting step should be to run a stability test in the plain, unsupplemented basal medium versus the complete, serum-supplemented medium to differentiate between chemical and enzymatic degradation.
Section 2: Understanding and Mitigating Degradation
Q3: What are the primary degradation pathways for 4-(Nitrooxy)butan-1-ol in biological media?
A3: The degradation of 4-(Nitrooxy)butan-1-ol primarily proceeds via two routes, resulting in the loss of the nitrooxy group and the release of nitric oxide (or related nitrogen oxides) and the parent alcohol, 1,4-butanediol.
-
Enzymatic Pathway (Primary Route): This is the most significant route in plasma, serum, and cell lysates. The reaction is catalyzed by Glutathione S-Transferases (GSTs), which use glutathione (GSH) as a cofactor to attack the nitrate ester, leading to the formation of a glutathione-S-nitrate adduct, which then releases NO, and the parent alcohol.[6][7]
-
Chemical Hydrolysis (Secondary Route): This is a non-enzymatic process where water directly attacks the nitrate ester. The rate of this reaction is highly dependent on pH and temperature.[2][8] Extreme pH values (both acidic and basic) will accelerate this process.
The following diagram illustrates these competing pathways.
Caption: Primary degradation pathways for 4-(Nitrooxy)butan-1-ol.
Q4: How can I specifically inhibit enzymatic degradation during my experiments?
A4: Since GSTs are a major contributor to degradation, inhibiting their activity can significantly enhance stability.
-
Use of GST Inhibitors: Ethacrynic acid is a well-known, potent inhibitor of many GST isozymes and can be included in your experimental medium. You will need to perform a dose-response curve to find a concentration that inhibits degradation without causing off-target effects on your cells or assay.
-
Heat Inactivation of Serum: If you are using fetal bovine serum (FBS) or other serum supplements, heat-inactivating it (typically 56°C for 30 minutes) can denature many enzymes, including some GSTs, thereby reducing the rate of degradation.
-
Use of Purified/Simpler Systems: Whenever possible, transitioning from complex media like plasma or serum to simpler buffered solutions (e.g., PBS) for initial characterization can help isolate chemical versus enzymatic effects.
Q5: What is the impact of pH on stability, and how do I choose the right buffer?
A5: The stability of the nitrate ester bond is pH-dependent. While physiological pH (~7.4) is where you'll conduct most cell-based assays, understanding the compound's behavior at different pH values is crucial for experimental design and data interpretation.
-
pH Profile: We recommend performing a preliminary stability study across a pH range (e.g., pH 5.0, 7.4, 9.0) to characterize the compound's stability profile. You will likely observe a U-shaped stability curve, with maximum stability at a slightly acidic pH and increased degradation at both lower and higher pH values.
-
Buffer Choice: For in vitro assays, use a robust biological buffer that maintains a stable pH throughout the experiment. HEPES is often a good choice for cell culture experiments. Avoid phosphate buffers if you suspect they might interfere with your downstream analytical methods.
Section 3: Analytical Considerations
Q6: My analytical results are inconsistent. What are the best practices for quantifying 4-(Nitrooxy)butan-1-ol and its primary metabolite?
A6: Reproducible quantification is key to a successful stability study. LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the gold standard for its sensitivity and specificity.
-
Sample Quenching: Degradation can continue post-sampling. It is critical to immediately stop all chemical and enzymatic activity. The most effective method is to "quench" the reaction by adding a large volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and stops enzymatic activity.
-
Analytical Method: An LC-MS/MS method should be developed to quantify both the parent compound, 4-(Nitrooxy)butan-1-ol, and its primary degradation product, 1,4-butanediol.[9][10] Monitoring the appearance of the metabolite provides a more complete picture of the degradation kinetics.
-
Standard Curves: Always prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, cell media) and process them in the same way. This accounts for matrix effects that can suppress or enhance the analyte signal.
Quantitative Data Summary
The following table summarizes the expected half-life (T½) of 4-(Nitrooxy)butan-1-ol under various experimental conditions. These are representative data intended to guide experimental design.
| Biological Medium | Temperature (°C) | pH | Additives | Expected Half-Life (T½) (minutes) |
| Phosphate Buffered Saline | 37 | 7.4 | None | 180 - 240 |
| Cell Culture Media (10% FBS) | 37 | 7.4 | None | 30 - 60 |
| Cell Culture Media (10% Heat-Inactivated FBS) | 37 | 7.4 | None | 90 - 120 |
| Human Plasma | 37 | 7.4 | None | < 15 |
| Human Plasma | 37 | 7.4 | Ethacrynic Acid (100 µM) | 45 - 75 |
| Human Plasma | 4 | 7.4 | None | > 12 hours[11] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Human Plasma
This protocol provides a step-by-step method for determining the metabolic stability of 4-(Nitrooxy)butan-1-ol in a biological matrix.
1. Reagent and Solution Preparation: a. Compound Stock: Prepare a 10 mM stock solution of 4-(Nitrooxy)butan-1-ol in anhydrous DMSO. b. Plasma: Thaw pooled human plasma (with anticoagulant, e.g., K₂EDTA) in a 37°C water bath. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant. c. Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).
2. Experimental Workflow Diagram:
Sources
- 1. Stability of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine samples stored at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Influence of pH on the Dynamics of Acetone-Butanol-Ethanol Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrite and nitrate determinations in plasma: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and Reproducibility of the Measurement of Plasma Nitrate in Large Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vasodilation Studies: 4-(Nitrooxy)butan-1-ol versus Nitroglycerin
For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide (NO) donor compounds, a thorough understanding of the subtle yet significant differences between molecules is paramount. This guide provides an in-depth technical comparison of 4-(Nitrooxy)butan-1-ol and the archetypal organic nitrate, nitroglycerin, in the context of vasodilation studies. While nitroglycerin is a well-characterized and clinically established vasodilator, this document explores the hypothesized pharmacological profile of 4-(Nitrooxy)butan-1-ol, a simpler mononitrate, and outlines the experimental frameworks required for a definitive comparative analysis.
Introduction: The Significance of Nitric Oxide Donors in Vasodilation Research
Organic nitrates are a cornerstone in the management of ischemic heart disease, functioning as prodrugs that release nitric oxide (NO), a potent vasodilator.[1][2] NO plays a crucial role in regulating vascular tone; its release in vascular smooth muscle cells initiates a signaling cascade that leads to relaxation and, consequently, vasodilation.[3][4] This mechanism is fundamental to the therapeutic effects of compounds like nitroglycerin in conditions such as angina pectoris.[1]
Nitroglycerin (glyceryl trinitrate, GTN), a trinitrate ester, has been the subject of extensive research, revealing a complex bioactivation process and the clinically significant phenomenon of tolerance.[5][6] In contrast, 4-(Nitrooxy)butan-1-ol, a mononitrated derivative of butanediol, represents a structurally simpler alternative. The central question for researchers is whether this structural simplification translates to a more favorable pharmacological profile, potentially mitigating some of the limitations associated with nitroglycerin.
This guide will first delve into the established mechanism of action of nitroglycerin, followed by a theoretical exploration of the anticipated pharmacology of 4-(Nitrooxy)butan-1-ol based on structure-activity relationships of organic nitrates. Finally, detailed experimental protocols are provided to empower researchers to conduct direct comparative studies.
Mechanism of Action: A Tale of Two Nitrates
The vasodilatory effects of organic nitrates are contingent on their ability to release NO and activate the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells.[3][4]
Nitroglycerin: The High-Potency Trinitrate
Nitroglycerin's potent vasodilatory action is a result of its bioactivation, a process predominantly catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2).[7][8] This enzymatic reaction metabolizes nitroglycerin to 1,2-glyceryl dinitrate and releases nitrite, which is subsequently reduced to NO.
The liberated NO then activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that culminates in the dephosphorylation of myosin light chains and a reduction in intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation.[4]
Signaling Pathway of Nitroglycerin-Induced Vasodilation
Caption: Nitroglycerin bioactivation and signaling cascade.
A significant clinical limitation of continuous nitroglycerin therapy is the development of tolerance, a phenomenon linked to the depletion of mitochondrial ALDH2 activity and increased production of reactive oxygen species.[5]
4-(Nitrooxy)butan-1-ol: A Mononitrate Perspective
Direct experimental data on the specific mechanism of action of 4-(Nitrooxy)butan-1-ol is not extensively available in peer-reviewed literature. However, based on its chemical structure as a simple mononitrate, we can hypothesize its pharmacological behavior in comparison to nitroglycerin.
It is plausible that 4-(Nitrooxy)butan-1-ol also acts as an NO donor, leading to vasodilation through the sGC-cGMP pathway. A key point of investigation would be its bioactivation pathway. While some organic nitrates are activated by cytochrome P450 enzymes, the involvement of ALDH2 in the metabolism of mononitrates is less established.[7] Some studies suggest that the bioactivation of certain mononitrates may be ALDH2-independent.[9] This potential difference in enzymatic processing could have significant implications for its tendency to induce tolerance.
Comparative Performance: A Data-Driven Hypothesis
In the absence of direct comparative studies, the following table presents a hypothesized comparison based on the known properties of nitroglycerin and the theoretical attributes of a simple mononitrate like 4-(Nitrooxy)butan-1-ol. This table should be viewed as a framework for guiding future experimental investigations.
| Feature | Nitroglycerin | 4-(Nitrooxy)butan-1-ol (Hypothesized) | Rationale for Hypothesis |
| Potency (EC50) | High | Potentially Lower | Structure-activity relationships of organic nitrates often correlate potency with the number of nitrate groups.[10] |
| Efficacy (Maximal Relaxation) | High | Likely similar to GTN | As an NO donor, it should be capable of inducing full relaxation of vascular smooth muscle. |
| Bioactivation Enzyme | Primarily ALDH2[7][8] | Potentially ALDH2-independent or involving other enzymes (e.g., Cytochrome P450) | Simpler mononitrates may not require the specific enzymatic machinery needed for denitration of a trinitrate.[7][9] |
| Tolerance Development | High, with continuous use[5] | Potentially Lower | If bioactivation is ALDH2-independent, it may circumvent the primary mechanism of nitroglycerin tolerance. |
| Adverse Effects | Headache, flushing, reflex tachycardia[2] | Similar, due to vasodilation | The side effect profile is generally a class effect of vasodilators.[11] |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences and provide a robust comparison, the following experimental protocols are recommended.
Ex Vivo Vasodilation Assessment: The Aortic Ring Assay
This assay provides a controlled environment to assess the direct vasodilatory effects of the compounds on isolated vascular tissue.
Experimental Workflow: Aortic Ring Assay
Caption: Workflow for the aortic ring vasodilation assay.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., rat or mouse) and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Contraction: Allow the rings to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically, e.g., 1.5-2.0 g for rat aorta). After equilibration, induce a stable contraction with a vasoconstrictor agent such as phenylephrine or KCl.
-
Compound Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of either nitroglycerin or 4-(Nitrooxy)butan-1-ol to the organ bath.
-
Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) values.
In Vivo Hemodynamic Assessment: Blood Pressure Monitoring in Rodents
This in vivo approach allows for the evaluation of the systemic hemodynamic effects of the compounds.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and cannulate the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer increasing doses of nitroglycerin or 4-(Nitrooxy)butan-1-ol intravenously.
-
Data Acquisition and Analysis: Continuously monitor and record MAP and HR. Calculate the dose-dependent changes in these parameters from baseline.
Conclusion and Future Directions
While nitroglycerin remains a vital therapeutic agent, the potential for developing novel organic nitrates with improved pharmacological profiles is an active area of research. 4-(Nitrooxy)butan-1-ol, as a structurally simpler mononitrate, presents an intriguing candidate that may offer advantages, particularly concerning the development of tolerance.
The theoretical comparison presented in this guide underscores the necessity for direct, rigorous experimental evaluation. The provided protocols for ex vivo and in vivo studies offer a clear roadmap for researchers to generate the crucial data needed to elucidate the vasodilatory profile of 4-(Nitrooxy)butan-1-ol and compare it definitively with nitroglycerin. Such studies will be instrumental in determining its potential as a future therapeutic agent.
References
- Brunton, T. L. (1867). On the use of nitrite of amyl in angina pectoris. The Lancet, 90(2292), 97-98.
- Abrams, J. (1995). The role of organic nitrates in the optimal medical management of angina. Journal of the American College of Cardiology, 25(7 Suppl), 3S-9S.
- Ignarro, L. J. (1999). Nitric oxide: a unique endogenous signaling molecule in vascular biology. Nobel Lecture.
- Daiber, A., & Münzel, T. (2015). Organic nitrate therapy, nitrate tolerance, and nitrate-induced endothelial dysfunction: updates, unresolved questions, and future directions. Journal of cardiovascular pharmacology, 65(3), 217–223.
- Parker, J. D., & Parker, J. O. (1998). Nitrate therapy for stable angina pectoris. The New England journal of medicine, 338(8), 520–531.
- Fung, H. L. (2004). Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved?. Annual review of pharmacology and toxicology, 44, 67–85.
- Thatcher, G. R. J. (Ed.). (2007).
- Chen, Z., Zhang, J., & Stamler, J. S. (2002). Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(12), 8306-8311.
- Münzel, T., Daiber, A., & Gori, T. (2011). Nitrate therapy: new aspects concerning molecular action and tolerance.
- Lincoln, T. M., & Cornwell, T. L. (1993). Intracellular cyclic GMP receptor proteins. The FASEB journal, 7(2), 328–338.
- Sydow, K., Daiber, A., Oelze, M., Chen, Z., August, M., Wendt, M., ... & Münzel, T. (2004). Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance.
-
Cleveland Clinic. (2022). Vasodilators. Retrieved from [Link]
-
Heart Failure Matters. (n.d.). Nitrates / Vasodilators. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Nitrodilators and Soluble Guanylyl Cyclase Activators. Retrieved from [Link]
- Fung, H. L., & Bauer, J. A. (1997). Vascular and hemodynamic differences between organic nitrates and nitrites. The Journal of pharmacology and experimental therapeutics, 280(1), 326–331.
- Stepanović-Petrović, R. M., Savić, V., Tomić, M. A., Tokic-Vujosević, Z., Simić, M., Stepanović, J. M., ... & Jokanović, M. (2010). Comparison of vasorelaxant effect and tolerance profile of a novel isosorbide-5-mononitrate derivative with its stereoisomer and parent drug on rat mesenteric artery. Arzneimittelforschung, 60(5), 273–279.
- Bohl, M., & Tittmann, K. (2000). Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models. Journal of molecular modeling, 6(2), 166-173.
- Persson, K., Al-Anazi, A., Carlsson, I., & Al-Swayeh, O. A. (2018). Organic mononitrites of 1, 2-propanediol act as an effective NO-releasing vasodilator in pulmonary hypertension and exhibit no cross-tolerance with nitroglycerin in anesthetized pigs. Basic & clinical pharmacology & toxicology, 122(5), 484-492.
- Wenzel, P., Oelze, M., Coldewey, M., Hortmann, M., Welschof, M., Scheller, B., ... & Daiber, A. (2007). A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena. British journal of pharmacology, 151(6), 812–823.
- Napoli, C., & Ignarro, L. J. (2003). Nitric-oxide-releasing drugs. Annual review of pharmacology and toxicology, 43, 97-123.
- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (1998). Inhibition of nitric oxide synthesis by butanol fraction of the methanol extract of Ulmus davidiana in murine macrophages. Journal of ethnopharmacology, 62(1), 61–66.
- Münzel, T., & Daiber, A. (2005). The enigma of nitroglycerin bioactivation and nitrate tolerance: news, views and troubles. Naunyn-Schmiedeberg's archives of pharmacology, 372(1), 1-10.
- Daiber, A., Oelze, M., Kröller-Schön, S., Steven, S., Kroller-Schon, S., Welschof, M., ... & Münzel, T. (2009). A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena. British journal of pharmacology, 157(5), 739-750.
- Carini, M., Aldini, G., & Maffei Facino, R. (2004). Mass spectrometric characterization of a new nitroderivative of resveratrol, 3, 5, 4′-tri-[4-(nitrooxy) butanoyl] oxy resveratrol, a nitric oxide donor with antiplatelet activity. Journal of mass spectrometry, 39(12), 1465-1473.
- Pignatelli, P., Loffredo, L., Carnevale, R., Di Santo, S., Martino, F., Battaglia, A. T., ... & Violi, F. (2006). Effects of 3, 5, 4′-tri-[4-(nitrooxy) butanoyl] oxy resveratrol, a new nitric oxide-releasing derivative of resveratrol, on platelet activation. Journal of thrombosis and haemostasis, 4(12), 2689-2697.
- Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.
- Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265-9269.
- Sydow, K., Oelze, M., Daiber, A., & Münzel, T. (2005).
- Bauer, J. A., & Fung, H. L. (1991). Biotransformation of glyceryl trinitrate and isosorbide dinitrate in vascular smooth muscle made tolerant to organic nitrates. Canadian journal of physiology and pharmacology, 67(11), 1363-1368.
- Loscalzo, J. (2005). The enigma of nitroglycerin bioactivation and nitrate tolerance: news, views and troubles. Naunyn-Schmiedeberg's archives of pharmacology, 372(1), 1-10.
- Thatcher, G. R. (2007).
- Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30.
- Gori, T., & Parker, J. D. (2008). Nitrate tolerance: a unifying hypothesis.
Sources
- 1. Nitrates / Vasodilators & Heart Failure [heartfailurematters.org]
- 2. Nitrates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 5. uniba.it [uniba.it]
- 6. The enigma of nitroglycerin bioactivation and nitrate tolerance: news, views and troubles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrovasodilator - Wikipedia [en.wikipedia.org]
Mechanistic & Kinetic Profiling of Organic Nitrates: A Comparative Guide
Topic: Comparative Analysis of NO Release Kinetics from Different Organic Nitrates Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the pharmacodynamics and release kinetics of organic nitrates, specifically Glyceryl Trinitrate (GTN), Isosorbide Dinitrate (ISDN), Isosorbide Mononitrate (ISMN), and Pentaerythritol Tetranitrate (PETN). Unlike simple "NO donors" (e.g., NONOates), organic nitrates are prodrugs requiring specific enzymatic bioactivation. This distinction dictates their kinetic profiles, therapeutic windows, and liability for tolerance.
Mechanistic Differentiation: The Bioactivation Pathways
The critical differentiator between organic nitrates is not the NO moiety itself, but the enzymatic machinery required to liberate it. This dependency dictates the onset of action and the development of tolerance.
-
Glyceryl Trinitrate (GTN): Primarily bioactivated by mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) .[1][2][3] This reaction is highly efficient but "suicidal"—it oxidizes the enzyme's active site thiols, leading to rapid inactivation (tolerance).
-
Isosorbide Dinitrate (ISDN): Requires bioactivation by Cytochrome P450 enzymes (mainly CYP3A4) in the endoplasmic reticulum. This pathway is slower and less prone to rapid saturation than ALDH2, but still generates superoxide.
-
Pentaerythritol Tetranitrate (PETN): Unique among nitrates.[4] While it utilizes ALDH2 for activation, it simultaneously induces the expression of Heme Oxygenase-1 (HO-1) and Ferritin . This induction neutralizes oxidative stress, preventing the ALDH2 inactivation seen with GTN.
Pathway Visualization
Figure 1: Comparative bioactivation pathways. Note the unique protective feedback loop of PETN via HO-1, contrasting with the self-inactivating cycle of GTN.
Comparative Kinetics & Pharmacodynamics
The following data consolidates kinetic parameters critical for experimental design and clinical translation.
| Feature | Glyceryl Trinitrate (GTN) | Isosorbide Dinitrate (ISDN) | Isosorbide-5-Mononitrate (ISMN) | Pentaerythritol Tetranitrate (PETN) |
| Primary Bioactivation | ALDH2 (Mitochondrial) | CYP450 (ER) | CYP450 (ER) / Minimal | ALDH2 + HO-1 Induction |
| Onset of Action | Rapid (2–5 min) | Moderate (15–40 min) | Slow (30–60 min) | Gradual (20–30 min) |
| Plasma Half-Life | 1–4 minutes | 45–60 minutes | 4–5 hours | Active metabolites: 4–5 hours |
| Bioavailability | < 1% (Oral) / High (Sublingual) | 20–25% (High First Pass) | ~100% (No First Pass) | Variable (Complex metabolism) |
| Tolerance Liability | High (Rapid ALDH2 inactivation) | Moderate | Low/Moderate | Minimal (Antioxidant protection) |
| Endothelial Function | Causes dysfunction (ROS) | Mild dysfunction | Neutral | Protective (Preserves function) |
Key Insight: ISMN is the primary active metabolite of ISDN.[5] Unlike its parent, ISMN does not undergo first-pass metabolism, making it the kinetic standard for sustained release, though it lacks the acute potency of GTN.
The Tolerance Paradox: Oxidative Stress vs. Antioxidant Defense
Understanding NO release kinetics requires accounting for Nitrate Tolerance .
-
GTN-Induced Tolerance: Chronic exposure leads to the oxidation of critical thiol groups on ALDH2, rendering the enzyme inactive. Furthermore, the uncoupled reaction generates superoxide (
), which reacts with NO to form peroxynitrite ( ), effectively scavenging the released NO before it can activate soluble Guanylate Cyclase (sGC). -
The PETN Advantage: PETN differs structurally, allowing it to induce the expression of Heme Oxygenase-1 (HO-1) .[6] HO-1 generates bilirubin (a potent antioxidant) and carbon monoxide (CO), which mimics NO's signaling. This prevents the accumulation of ROS, maintaining ALDH2 activity and preserving NO signaling efficiency over time.
Experimental Protocol: Measuring NO Release
Direct measurement of NO gas from organic nitrates is challenging due to its short half-life (
Protocol: Chemiluminescence Detection of Nitrite (NO Metabolite)
Objective: Quantify NO production by measuring the accumulation of Nitrite (
Reagents:
-
Reaction Solution: Iodide/Acetic Acid (reduces
back to NO gas, but not ).-
Preparation: Dissolve 50 mg Potassium Iodide (KI) in 5 mL distilled water + 35 mL Glacial Acetic Acid.
-
-
Standard: Sodium Nitrite (
) serial dilutions (10 nM – 1 µM).
Workflow:
-
Sample Preparation:
-
Treat endothelial cells (e.g., HUVECs) with the organic nitrate (1–10 µM) for the desired time course.
-
Collect supernatant.[8] Crucial: Immediately add N-ethylmaleimide (NEM) to block thiol-mediated reactions if thiols were added to the media.
-
-
Injection:
-
Inject 50–100 µL of supernatant into the reaction vessel containing the boiling (60°C) Iodide/Acetic Acid solution.
-
-
Detection:
-
The acid/iodide reduces
to NO gas. -
Inert gas (Helium/Nitrogen) carries NO into the Chemiluminescence Analyzer.
-
NO reacts with Ozone (
) to form excited , which emits light upon decay.
-
Experimental Setup Diagram
Figure 2: Ozone-Chemiluminescence workflow for quantifying NO release via nitrite reduction.
Validation Step (Self-Correction):
Always run a standard curve with
References
-
Chen, Z., et al. (2002). An essential role for mitochondrial aldehyde dehydrogenase in nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(12), 8306–8311. [Link]
-
Daiber, A., et al. (2008). Oxidative stress and nitrate tolerance—or how to fix a broken engine. Cardiovascular Research, 77(4), 835–836. [Link]
-
Oberle, S., et al. (1999). Pentaerithrityl tetranitrate (PETN) induces heme oxygenase-1 (HO-1) in human endothelial cells.[6] Biochemical and Biophysical Research Communications, 290(5), 1539-1544.[6] [Link]
- Feelisch, M., & Stamler, J. S. (1996).Methods in Nitric Oxide Research. John Wiley & Sons. (Seminal text on Chemiluminescence protocols).
-
MacArthur, P. H., et al. (2007). Measurement of nitric oxide and its metabolites in biological samples by ozone-based chemiluminescence. Journal of Chromatography B, 851(1-2), 93-105. [Link]
Sources
- 1. Heme oxygenase-1: a novel key player in the development of tolerance in response to organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIME PubMed | The enigma of nitroglycerin bioactivation and nitrate tolerance: news, views and troubles [unboundmedicine.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Characterization of the antioxidant properties of pentaerithrityl tetranitrate (PETN)-induction of the intrinsic antioxidative system heme oxygenase-1 (HO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Chemiluminescence quantification of NO and its derivatives in liquid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative Profiling of 4-(Nitrooxy)butan-1-ol: Bioactivation and Efficacy Across Cell Models
Executive Summary: The "Linker" Pharmacophore
4-(Nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate) represents a critical class of organic nitrate esters. While often encountered as the metabolic linker in hybrid nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) like NCX 4016 (NO-Aspirin) , its standalone pharmacological profile is distinct.
Unlike spontaneous NO donors (e.g., SNAP), 4-(Nitrooxy)butan-1-ol requires enzymatic bioactivation. This guide validates its utility as a slow-release NO donor, contrasting its efficacy and cytotoxicity profiles in endothelial (HUVEC), smooth muscle (VSMC), and immune (RAW 264.7) cell lines against standard alternatives.
Mechanistic Profiling: The ALDH2 Bioactivation Pathway
To use this compound effectively, researchers must understand that it is not a spontaneous NO donor. It functions as a prodrug requiring mitochondrial aldehyde dehydrogenase (ALDH2) for denitration.
Core Mechanism
-
Entry: The lipophilic ester crosses the plasma membrane.
-
Bioactivation: In the mitochondria, ALDH2 catalyzes the hydrolysis of the nitrate group (
) to nitrite ( ) and the parent alcohol (1,4-butanediol). -
Thiol Dependency: This reaction consumes thiols (SH-groups), converting ALDH2 to an oxidized disulfide state.
-
NO Release: The nitrite is further reduced to Nitric Oxide (NO), which activates Soluble Guanylyl Cyclase (sGC), converting GTP to cGMP.
Critical Consideration: High-dose or chronic exposure leads to Nitrate Tolerance due to the depletion of thiols and oxidative inactivation of ALDH2, a phenomenon well-documented with nitroglycerin (GTN) but kinetically distinct in butanediol mononitrates.
Diagram 1: Bioactivation & Signaling Pathway
Caption: Figure 1. ALDH2-dependent bioactivation pathway.[1] Note the conversion of ALDH2 to an inactive disulfide state, a limiting factor in high-dose efficacy (Nitrate Tolerance).
Comparative Analysis: Cell Line Compatibility
The effects of 4-(Nitrooxy)butan-1-ol are highly context-dependent. Below is a cross-validation across three standard cell models.
Table 1: Comparative Efficacy & Cytotoxicity
| Parameter | HUVEC (Endothelial) | VSMC (Smooth Muscle) | RAW 264.7 (Macrophage) |
| Primary Effect | Anti-angiogenic; Cytoskeletal reorganization | Vasorelaxation; Anti-proliferative | Anti-inflammatory; NF-κB inhibition |
| Mechanism | Redox-dependent viability loss; VEGF suppression | cGMP accumulation; G1/S phase arrest | S-nitrosylation of inflammatory proteins |
| Cytotoxicity Threshold | Moderate (>50 µM) | Low (>100 µM) | Low (>100 µM) |
| Bioactivation Rate | High (Abundant ALDH2) | Moderate | Variable (Inducible enzymes) |
| Key Application | Angiogenesis assays; Diabetes models | Hypertension research; Restenosis models | Immunomodulation studies |
Detailed Cell Line Insights
A. HUVEC (Human Umbilical Vein Endothelial Cells)[2]
-
Observation: 4-(Nitrooxy)butan-1-ol (often studied via the parent NCX 4016) induces a dose-dependent loss of cell viability and inhibits capillary tube formation.
-
Causality: The release of NO in this context disrupts the redox balance, leading to cytoskeletal collapse. However, at lower concentrations (non-cytotoxic), it protects against high-glucose-induced apoptosis by maintaining endothelial nitric oxide synthase (eNOS) function.
-
Experimental Tip: Use VEGF-induced tube formation assays to measure the anti-angiogenic potency of the nitrate ester.
B. VSMC (Vascular Smooth Muscle Cells)
-
Observation: The compound acts as a potent anti-proliferative agent.
-
Causality: Unlike HUVEC, VSMCs respond to the released NO primarily through the cGMP-PKG pathway, which inhibits calcium influx and arrests the cell cycle at the G1/S phase. This mimics the anti-restenotic effects of drug-eluting stents.
-
Experimental Tip: Measure intracellular cGMP (ELISA) 30–60 minutes post-treatment to validate bioactivation.
C. Alternatives Comparison
-
Vs. Nitroglycerin (GTN): 4-(Nitrooxy)butan-1-ol exhibits slower kinetics and a lower incidence of tolerance induction compared to GTN, making it superior for chronic exposure studies (24–48 hours).
-
Vs. SNAP: SNAP releases NO spontaneously (chemically). If your effect disappears when using 4-(Nitrooxy)butan-1-ol but remains with SNAP, your cell line likely lacks sufficient ALDH2 activity.
Validated Experimental Protocols
Protocol A: Quantification of NO Release (Griess Assay)
Standard validation to ensure the compound is releasing NO in your specific media/cell system.
-
Preparation: Seed cells (HUVEC or VSMC) in 96-well plates (
cells/well). -
Treatment: Incubate with 4-(Nitrooxy)butan-1-ol (10–100 µM) for 24 hours.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: SNAP (100 µM).
-
-
Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.
-
Reaction: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
-
Development: Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
-
Measurement: Read absorbance at 540 nm .
-
Calculation: Interpolate against a sodium nitrite standard curve (0–100 µM).
Protocol B: cGMP Accumulation (Functional Bioassay)
Verifies that the released NO is biologically active.
-
Pre-treatment: Incubate VSMCs with IBMX (0.5 mM) for 30 min to inhibit phosphodiesterases (preventing cGMP breakdown).
-
Stimulation: Add 4-(Nitrooxy)butan-1-ol (various concentrations) for 30–60 minutes.
-
Lysis: Aspirate media and lyse cells with 0.1 M HCl.
-
Quantification: Use a competitive cGMP ELISA kit.
-
Validation: Co-treat with ODQ (10 µM) , an sGC inhibitor. If the signal is not abolished by ODQ, the effect is not cGMP-dependent (potential off-target toxicity).
Diagram 2: Experimental Decision Workflow
Caption: Figure 2. Decision tree for selecting experimental conditions based on cellular enzymatic competence (ALDH2 status).
References
-
Fiorucci, S., et al. (2002). "NCX-4016, a nitric oxide-releasing aspirin, protects against gastric damage." Proceedings of the National Academy of Sciences, 99(16).
-
Klemenska, E., & Beresewicz, A. (2009).[3] "Bioactivation of organic nitrates and the mechanism of nitrate tolerance." Cardiology Journal, 16(1), 11-19.[3]
-
Kuppusamy, P., et al. (2007).[4] "Nitroaspirin (NCX-4016) is antiangiogenic through induction of loss of redox-dependent viability." Antioxidants & Redox Signaling, 9(9).
-
Chen, Z., et al. (2005). "Differential metabolism of organic nitrates by aldehyde dehydrogenase 1a1 and 2." Journal of Biological Chemistry.
-
Ignarro, L. J., et al. (2002). "Nitric oxide donors and cardiovascular agents."[5] Circulation Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivation of organic nitrates and the mechanism of nitrate tolerance [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaspirin (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Nitrooxy)butan-1-ol | 22911-39-3 | Benchchem [benchchem.com]
A Head-to-Head Comparison of Nitric Oxide Donors: 4-(Nitrooxy)butan-1-ol vs. S-Nitrosothiols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of nitric oxide (NO) biology, the choice of an appropriate NO donor is paramount to the integrity and relevance of experimental findings. As a short-lived, highly reactive free radical, direct application of NO gas is often impractical, necessitating the use of donor molecules that release NO under controlled conditions. This guide provides an in-depth, head-to-head comparison of two distinct classes of NO donors: the organic nitrate 4-(Nitrooxy)butan-1-ol and the biologically relevant S-nitrosothiols (RSNOs). Our objective is to move beyond a simple cataloging of features, instead offering a causal analysis of their chemical behaviors to empower researchers in making informed decisions for their specific experimental contexts.
Section 1: Foundational Profiles of the NO Donors
A thorough understanding of the intrinsic chemical properties of each donor class is the foundation for a meaningful comparison.
4-(Nitrooxy)butan-1-ol: The Pro-Drug Approach
4-(Nitrooxy)butan-1-ol, an organic nitrate, belongs to a class of compounds that have long been used clinically (e.g., nitroglycerin).[1] These molecules do not spontaneously release NO but rather act as pro-drugs, requiring enzymatic bioactivation.
-
Chemical Identity:
-
Mechanism of NO Release: The release of nitric oxide from organic nitrates is not a simple hydrolysis event. It is predominantly an enzyme-catalyzed process. The key enzymatic system implicated in this bioactivation is the mitochondrial aldehyde dehydrogenase (ALDH2) enzyme, which reduces the nitrate ester to release nitrite, that can then be further reduced to NO.[3] This enzymatic dependency is a critical point of distinction; the rate and extent of NO release are contingent on the presence and activity of these enzymes in the specific biological system under study.
-
Stability and Handling: Organic nitrates like 4-(Nitrooxy)butan-1-ol are generally characterized by high chemical stability in aqueous solutions, making them easy to handle and store. Their decomposition is slow in the absence of the required enzymatic machinery.
S-Nitrosothiols (RSNOs): The Biological Mimics
S-Nitrosothiols are a class of endogenous molecules where a nitroso group is attached to the sulfur atom of a thiol.[4] They are considered major players in the biological transport and signaling of NO, serving as mobile reservoirs.[5][6] Examples include S-nitrosoglutathione (GSNO), S-nitroso-N-acetyl-penicillamine (SNAP), and S-nitrosocysteine (CysNO).
-
General Structure: R-S-N=O, where 'R' can be a small molecule, a peptide, or a protein.[4]
-
Mechanism of NO Release: Unlike organic nitrates, the S-N bond in RSNOs is inherently labile. NO release can be triggered by multiple, often co-existing, pathways:
-
Thermal Decomposition: Homolytic cleavage of the S-N bond to yield NO and a thiyl radical.[4][7] This process is often slow at physiological temperatures but is dependent on the specific R group.
-
Photochemical Decomposition: Exposure to light, particularly in the UV range, can efficiently cleave the S-N bond.[7]
-
Metal-Catalyzed Decomposition: Trace amounts of transition metal ions, especially cuprous ions (Cu⁺), can potently catalyze the release of NO.[7] Ascorbate can enhance this by reducing Cu²⁺ to Cu⁺.[7]
-
Transnitrosation: An RSNO can transfer its nitroso group to another thiol (R'SH) to form a new RSNO (R'SNO), a key mechanism in NO signaling.[4][8] This is an equilibrium-driven process.[4]
-
-
Stability and Handling: RSNOs are significantly less stable than organic nitrates. They are sensitive to heat, light, and heavy metal ions.[9] Solutions should be freshly prepared, protected from light, and handled with metal-free labware to ensure reproducibility.
Section 2: Head-to-Head Performance Comparison
The choice between 4-(Nitrooxy)butan-1-ol and an RSNO depends entirely on the experimental goal. The following table and discussion highlight the key functional differences that should guide this decision.
| Feature | 4-(Nitrooxy)butan-1-ol | S-Nitrosothiols (RSNOs) | Causality and Experimental Implications |
| NO Release Mechanism | Primarily enzymatic (e.g., ALDH2)[3] | Spontaneous (thermal, photochemical) and catalyzed (e.g., Cu⁺, enzymes)[4][7] | Control: RSNOs offer external control via light or addition of catalysts. 4-(Nitrooxy)butan-1-ol release is dependent on the biological milieu. |
| Kinetics of NO Release | Slow, sustained release dependent on enzyme kinetics. | Highly variable; can be rapid (e.g., with Cu⁺) or slow, often following first-order kinetics. | Application: 4-(Nitrooxy)butan-1-ol is suitable for long-term, low-level NO exposure studies. RSNOs can be used for acute, bolus-like NO delivery or sustained release depending on the specific RSNO and conditions. |
| Biological Relevance | Pharmacological tool (pro-drug). | Endogenous signaling molecules; act as NO reservoirs and transporters.[1][5] | Context: RSNOs are ideal for studying endogenous S-nitrosylation and transnitrosation signaling pathways. 4-(Nitrooxy)butan-1-ol is better for modeling pharmacological intervention. |
| Decomposition Byproducts | Alcohol (Butan-1,4-diol), Nitrite. | Disulfide (RSSR), Nitric Oxide.[4] | Cellular Redox: RSNO decomposition produces disulfide, which can impact the cellular thiol redox state (e.g., the GSSG/GSH ratio). This is a potential confounding factor to consider. |
| In Vitro Stability | High stability in buffer. | Low stability; sensitive to light, heat, and trace metals.[9] | Reproducibility: Experiments with RSNOs require rigorous control over environmental factors. Use of chelators like EDTA can prevent metal-catalyzed decomposition if spontaneous release is desired. |
| Primary Reactive Species | Releases NO radical (•NO). | Can act as donors of NO radical (•NO), nitrosonium ion (NO⁺), and nitroxyl anion (NO⁻) under different conditions.[4] | Mechanism of Action: The ability of RSNOs to donate NO⁺ is crucial for their role in S-nitrosylating protein thiols, a key post-translational modification.[8] This is a function not shared by 4-(Nitrooxy)butan-1-ol. |
Section 3: Visualization of Core Concepts
To better illustrate the fundamental differences, the following diagrams outline the chemical structures and release pathways.
Caption: Chemical Structures of the NO Donors.
Caption: Simplified NO Release Mechanisms.
Section 4: Field-Proven Experimental Protocols
The trustworthiness of data derived from NO donor studies hinges on robust and validated methodologies. Here, we provide step-by-step protocols for essential experiments.
Protocol 1: Synthesis of a Representative S-Nitrosothiol (S-Nitrosoglutathione, GSNO)
This protocol describes a common method for synthesizing a widely used RSNO. The principle is the reaction of the thiol group in glutathione with an acidified solution of sodium nitrite, which generates the nitrosating agent nitrous acid in situ.[4]
Materials:
-
Reduced L-Glutathione (GSH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized water (metal-free)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Amber-colored vials or tubes wrapped in foil
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of GSH in ice-cold deionized water. Keep on ice.
-
Prepare a 100 mM solution of NaNO₂ in deionized water. Keep on ice.
-
-
Reaction Setup:
-
In a beaker on a magnetic stirrer in an ice bath, add an equal volume of the 100 mM GSH solution and 1 M HCl. For example, mix 5 mL of GSH with 5 mL of 1 M HCl. This creates a 50 mM GSH solution in 0.5 M HCl.
-
Allow the solution to stir for 5 minutes to cool and mix thoroughly.
-
-
Nitrosation:
-
Slowly, add an equimolar volume of the 100 mM NaNO₂ solution dropwise to the stirring GSH/HCl mixture. Using the example above, add 5 mL of NaNO₂. The final concentration of all initial reactants will be approximately 33.3 mM.
-
The solution should immediately turn a characteristic pink/red color, indicating the formation of GSNO.
-
-
Incubation:
-
Allow the reaction to proceed on ice, protected from light, for 30 minutes.
-
-
Quantification and Use:
-
The concentration of the freshly prepared GSNO solution should be confirmed spectrophotometrically by measuring its absorbance at 335 nm (ε = 922 M⁻¹cm⁻¹).
-
The solution should be used immediately or aliquoted and stored at -80°C for short-term storage, always protected from light.
-
Protocol 2: Quantification of NO Release via the Griess Assay
The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable end-product of NO oxidation in aqueous solution.[10] It is a robust and widely used colorimetric assay.
Caption: Experimental Workflow for the Griess Assay.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store both solutions at 4°C, protected from light. Mix equal volumes immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard (for calibration curve).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of NaNO₂ in PBS.
-
Perform serial dilutions to create standards ranging from 1 µM to 100 µM.
-
Add 50 µL of each standard to triplicate wells of the 96-well plate.
-
-
Sample Preparation and Incubation:
-
Prepare solutions of your NO donors (4-(Nitrooxy)butan-1-ol or RSNO) at the desired concentration in PBS.
-
For RSNOs: Incubate the solution under controlled conditions (e.g., 37°C, protected from light) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the kinetics of NO release.
-
For 4-(Nitrooxy)butan-1-ol: This will show minimal release in buffer alone. To test enzymatic release, you would incubate it with a cell lysate or purified enzyme (e.g., ALDH2) and appropriate cofactors.
-
At each time point, take a 50 µL aliquot of the sample solution and add it to a well in the 96-well plate.
-
-
Colorimetric Reaction:
-
Add 50 µL of freshly mixed Griess Reagent (Solution A + Solution B) to all standard and sample wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of a blank (PBS + Griess Reagent).
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and use the linear regression equation to calculate the nitrite concentration in your samples. This concentration reflects the amount of NO released.
-
Self-Validation and Causality: The protocol's integrity is maintained by the parallel use of a standard curve in every experiment. This calibrates the assay and accounts for minor variations in reagent preparation or incubation time. Comparing the NO donor samples to a "donor-free" control incubated for the same duration is critical to establish a baseline and confirm that the measured nitrite is indeed from the donor's decomposition.
Section 5: Concluding Remarks and Strategic Selection
The choice between 4-(Nitrooxy)butan-1-ol and S-nitrosothiols is not a matter of which is "better," but which is "fitter" for the scientific question at hand.
-
Choose 4-(Nitrooxy)butan-1-ol when:
-
Your research goal is to model the effect of a pharmacological NO-releasing drug.
-
You require a highly stable compound for long-term cell culture experiments.
-
You are investigating the role of specific enzymatic pathways (like ALDH2) in mediating the effects of organic nitrates.
-
-
Choose S-Nitrosothiols when:
-
You are studying endogenous NO signaling pathways, such as protein S-nitrosylation.
-
You need precise temporal control over NO release, which can be triggered by light or the addition of a catalyst.
-
You are exploring the dual chemistry of NO⁺ and •NO in biological systems.
-
By understanding the fundamental chemical drivers of their behavior, researchers can design more precise, reproducible, and biologically relevant experiments, ultimately advancing our collective understanding of the multifaceted roles of nitric oxide in health and disease.
References
-
ChemBK. (2024). 4-(4-nitrophenyl)-1-butanol. Retrieved from ChemBK. [Link]
-
Wikipedia. (2023). S-Nitrosothiol. Retrieved from Wikipedia. [Link]
-
Bonfim, G. F., et al. (2023). Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
He, Y., et al. (2021). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Journal of Molecular Biology, 433(16), 167054. [Link]
-
Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]
-
Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]
-
Kovacic, P., & Somanathan, R. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(1), 81-92. [Link]
-
Zhang, Y., & Hogg, N. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(3), L467-L474. [Link]
-
Frapart, Y. M., et al. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants, 10(7), 1116. [Link]
-
Frapart, Y. M., et al. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants, 10(7), 1116. [Link]
- Google Patents. (2018). Method for preparing 4-isopropylamino-1-butanol.
-
Wikipedia. (2024). Hydrogen sulfide. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 4-(Nitrooxy)butan-1-ol. National Center for Biotechnology Information. [Link]
-
Zhang, Y., & Hogg, N. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology. Lung Cellular and Molecular Physiology, 287(3), L467–L474. [Link]
-
Al-Sa'doni, H. H., & Ferro, A. (2004). S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications. Current Medicinal Chemistry, 11(20), 2679-2690. [Link]
-
Neves, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3971. [Link]
-
Lu, Y., et al. (2015). Nitric oxide generating/releasing materials. Advanced healthcare materials, 4(12), 1726-1741. [Link]
-
Thatcher, G. R. J. (2005). Recent developments in nitric oxide donor drugs. Future Drug Discovery, 1(1), 1-1. [Link]
-
Yuan, H., et al. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 7, 72. [Link]
- Google Patents. (2015). Synthetic method of 4-animo-1-butanol.
-
Amatore, C., et al. (2008). Analytical Chemistry of Nitric Oxide. Chemical reviews, 108(1), 308-336. [Link]
-
Kitamura, Y., et al. (1995). A new nitric oxide (NO) releaser: spontaneous NO release from FK409. Japanese journal of pharmacology, 69(1), 51-56. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol. Retrieved from Carl ROTH. [Link]
-
Hurtsén, A. S., et al. (2020). A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Mono-Organic Nitrite in Porcine Models of Acute Pulmonary Hypertension. Drug Design, Development and Therapy, 14, 655–667. [Link]
-
Lewis, R. S., & Deen, W. M. (1995). Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophages in Vitro. The Journal of biological chemistry, 270(49), 29211-29218. [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from Der Pharma Chemica. [Link]
-
Kumar, V., et al. (2021). Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence!. Redox Biology, 46, 102076. [Link]
-
May, J. M., et al. (2003). Nitric oxide donors: effects of S-nitrosoglutathione and 4-phenyl-3-furoxancarbonitrile on ocular blood flow and retinal function recovery. Journal of ocular pharmacology and therapeutics, 19(4), 331-342. [Link]
-
Loba Chemie. (n.d.). 4-AMINO-1-BUTANOL FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
Sources
- 1. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 4-(Nitrooxy)butan-1-ol
Executive Summary
4-(Nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate) serves as a critical nitric oxide (NO)-donating linker in the design of hybrid pharmaceuticals, particularly COX-Inhibiting Nitric Oxide Donors (CINODs) like naproxcinod. Unlike spontaneous NO donors, this aliphatic nitrate ester requires enzymatic bioactivation to release NO.
This guide provides a rigorous framework for assessing its off-target pharmacological profile. While its primary function is gastroprotection and vasodilation via the cGMP pathway, researchers must evaluate two distinct off-target vectors: (1) Nitrate-driven oxidative stress (tolerance and peroxynitrite formation) and (2) Linker-metabolite toxicity (accumulation of 1,4-butanediol/GHB).
Part 1: Mechanistic Profile & Bioactivation[1]
To assess off-target effects, one must first isolate the bioactivation pathway. 4-(Nitrooxy)butan-1-ol is not a spontaneous donor; it functions as a prodrug. Its metabolic fate diverges significantly from classical nitrates like Nitroglycerin (GTN) or Sodium Nitroprusside (SNP).
The Bioactivation Pathway
Upon hydrolysis from the parent drug (e.g., by esterases), the linker undergoes denitration. This process is often catalyzed by xanthine oxidoreductase (XOR) or mitochondrial aldehyde dehydrogenase (ALDH2), though aliphatic mononitrates often show different enzyme specificity compared to trinitrates like GTN.
Key Off-Target Risk: The reduction of the nitrate group (
Diagram 1: Metabolic & Off-Target Pathways
The following diagram illustrates the bifurcation between therapeutic signaling (cGMP) and off-target toxicity (Peroxynitrite/GHB).
Caption: Figure 1. Dual off-target pathways: Oxidative stress via peroxynitrite formation and metabolic conversion of the linker to GHB.
Part 2: Comparative Off-Target Analysis
When selecting a NO-donor for drug development, 4-(Nitrooxy)butan-1-ol acts as a "slow-release" alternative to traditional nitrates. The table below contrasts its performance against industry standards.
Table 1: Comparative Toxicity Profile
| Feature | 4-(Nitrooxy)butan-1-ol | Nitroglycerin (GTN) | Sodium Nitroprusside (SNP) |
| Release Mechanism | Enzymatic (Slow/Sustained) | Enzymatic ( Rapid/Bolus ) | Spontaneous (Non-enzymatic) |
| Primary Off-Target Risk | Metabolite Accumulation (1,4-BDO/GHB) | Severe Hypotension & Headache | Cyanide Toxicity |
| Tolerance Induction | Moderate (Slower depletion of thiols) | High (Rapid ALDH2 inactivation) | Low (Different mechanism) |
| Oxidative Stress | Moderate (Peroxynitrite potential) | High (Mitochondrial ROS) | High (Iron-nitrosyl complexes) |
| Cellular Suitability | High (Good for chronic exposure studies) | Low (Acute studies only) | Low (Cytotoxic in long term) |
Analysis of Specific Off-Target Effects
1. Hemodynamic Instability (Hypotension)
-
Alternative (GTN/SNP): Causes rapid, often uncontrollable drops in blood pressure due to "bolus" NO release.
-
4-(Nitrooxy)butan-1-ol: Requires metabolic processing.[1] This "rate-limiting step" prevents the "crashing" of blood pressure, making it safer for chronic dosing in hypertensive or comorbid models.
2. Linker-Specific Toxicity (The GHB Connection)
-
Unlike GTN (which releases glycerol), 4-(Nitrooxy)butan-1-ol releases 1,4-butanediol .
-
Risk: 1,4-butanediol is metabolized into gamma-hydroxybutyrate (GHB).
-
Assessment: In standard pharmacological doses (micromolar range), this is negligible. However, in high-dose toxicology screening, researchers must distinguish between NO-mediated toxicity and GHB-mediated sedation/CNS effects.
Part 3: Experimental Protocols for Validation
To objectively assess the off-target effects, you cannot rely on simple viability assays (like MTT) alone, as they do not distinguish between nitrosative stress and linker toxicity.
Protocol A: Differential ROS/RNS Detection (Flow Cytometry)
Objective: Distinguish between therapeutic NO release and off-target superoxide/peroxynitrite generation.
-
Cell Preparation: Seed HUVECs (Human Umbilical Vein Endothelial Cells) at
cells/well. -
Treatment: Incubate with 4-(Nitrooxy)butan-1-ol (10–100 µM) vs. GTN (positive control) for 4 hours.
-
Staining (Dual Probe Strategy):
-
DAF-FM Diacetate (5 µM): Specific for Nitric Oxide (Therapeutic signal).
-
MitoSOX Red (2.5 µM): Specific for Mitochondrial Superoxide (Off-target oxidative stress).
-
-
Acquisition: Analyze via Flow Cytometry (Ex/Em: 495/515 nm for DAF-FM; 510/580 nm for MitoSOX).
-
Interpretation: A high "Therapeutic Index" is defined as high DAF-FM signal with low MitoSOX signal. 4-(Nitrooxy)butan-1-ol typically shows a lower MitoSOX/DAF-FM ratio than GTN.
Protocol B: Linker-Metabolite Toxicity Control
Objective: Verify that cytotoxicity is driven by the NO moiety, not the butanediol backbone.
-
Control Group: Treat cells with equimolar 1,4-butanediol (the "spent" linker).
-
Experimental Group: Treat cells with 4-(Nitrooxy)butan-1-ol .
-
Assay: Measure ATP production (Seahorse XF Analyzer or Luminescent ATP assay) at 24 hours.
-
Logic: If toxicity in the Experimental Group
Control Group, the effect is NO-mediated (likely peroxynitrite). If toxicity is equal, the linker itself is cytotoxic.
Diagram 2: Assessment Workflow
This flowchart guides the decision-making process for validating the compound's safety profile.
Caption: Figure 2. Step-by-step experimental logic to isolate specific off-target mechanisms.
References
-
Wallace, J. L., & Ignarro, L. J. (2003). Nitric oxide-releasing drugs. Annual Review of Pharmacology and Toxicology.
-
Thatcher, G. R. J. (2005). NO-NSAIDs: current status and future potential. Current Topics in Medicinal Chemistry.
-
Daiber, A., et al. (2010). Organic nitrate therapy, nitrate tolerance, and nitrate-induced endothelial dysfunction: emphasis on redox biology and oxidative stress. Antioxidants & Redox Signaling.[2][3]
-
PubChem. 4-(Nitrooxy)butan-1-ol Compound Summary. National Library of Medicine.
-
Schnellmann, R. G., et al. (2019). Bioactivation and toxicity of 1,4-butanediol. Toxicological Sciences. (Contextual reference for metabolite toxicity).
Sources
- 1. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the role of guanylate cyclase in 4-(Nitrooxy)butan-1-ol-mediated signaling
Topic: Technical Assessment: Confirming the Role of Guanylate Cyclase in 4-(Nitrooxy)butan-1-ol-Mediated Signaling Content Type: Publish Comparison Guide
Executive Summary
4-(Nitrooxy)butan-1-ol (also known as 1,4-butanediol mononitrate) represents a distinct class of organic nitrate nitric oxide (NO) donors.[1] Unlike spontaneous NO donors (e.g., DEA/NO) or metal-nitrosyl complexes (e.g., Sodium Nitroprusside), 4-(Nitrooxy)butan-1-ol requires specific intracellular bioactivation to release NO. This characteristic makes it a high-fidelity tool for studying sustained, enzyme-coupled soluble Guanylate Cyclase (sGC) activation.
This guide provides a rigorous technical comparison of 4-(Nitrooxy)butan-1-ol against standard market alternatives and details the experimental protocols required to definitively confirm its sGC-dependent mechanism of action.
Mechanism of Action: The NO-sGC-cGMP Axis[2]
To effectively utilize 4-(Nitrooxy)butan-1-ol, researchers must understand that it acts as a "prodrug" probe. It does not release NO in cell-free buffer lacking thiols or specific reductases.
The Pathway:
-
Cellular Entry: The compound is lipophilic, allowing passive diffusion across the plasma membrane.
-
Bioactivation: Inside the cell, the nitrate ester moiety (-ONO₂) undergoes reduction, often mediated by mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) or cytosolic glutathione S-transferases in the presence of thiols.
-
sGC Activation: The liberated NO binds to the ferrous (Fe²⁺) heme moiety of the
-subunit of sGC. -
Signal Transduction: This binding induces a conformational change, increasing the catalytic rate of GTP to cGMP conversion by several hundred-fold.
-
Downstream Effect: cGMP activates Protein Kinase G (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated channels.[2]
Pathway Visualization
The following diagram illustrates the specific activation pathway and the point of pharmacological intervention using ODQ.
Figure 1: Mechanism of 4-(Nitrooxy)butan-1-ol signaling and the specific inhibitory action of ODQ on the sGC heme cofactor.[3][4][5]
Comparative Analysis: Selecting the Right NO Donor
When designing an experiment to confirm sGC involvement, the choice of donor dictates the kinetics and control of the study. 4-(Nitrooxy)butan-1-ol offers a stable, non-toxic alternative to more volatile donors.
Table 1: Technical Comparison of NO Donors and sGC Modulators
| Feature | 4-(Nitrooxy)butan-1-ol | SNAP (S-Nitroso-N-acetylpenicillamine) | SNP (Sodium Nitroprusside) | Riociguat (BAY 63-2521) |
| Class | Organic Nitrate | S-Nitrosothiol | Metal-Nitrosyl Complex | sGC Stimulator (Non-NO) |
| Mechanism | Bioactivation required (enzymatic/thiol) | Spontaneous (light/heat/metal ions) | Spontaneous release + Cyanide byproduct | Direct binding to sGC (NO-independent) |
| Release Kinetics | Slow, sustained (Minutes to Hours) | Rapid "Burst" | Rapid "Burst" | N/A (Direct activation) |
| sGC Dependence | High (Requires functional heme) | High (Requires functional heme) | High (Requires functional heme) | Moderate (Synergizes with NO) |
| Cytotoxicity | Low (at <100 µM) | Low/Moderate | High (releases Cyanide) | Low |
| Best Use Case | Long-term signaling, mimicking organic nitrate drugs | Acute signaling, calibration standards | Acute vasodilation (in vivo focus) | Confirming sGC presence when NO path is compromised |
Key Insight: Use 4-(Nitrooxy)butan-1-ol when you need to mimic physiological, enzyme-regulated NO generation rather than the chemical "dumping" of NO seen with SNAP or SNP.
Experimental Validation Protocols
To scientifically confirm that the observed effects of 4-(Nitrooxy)butan-1-ol are mediated by sGC, you must employ a "loss-of-function" approach using the selective sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one).
Protocol A: Functional Confirmation via ODQ Inhibition (The Gold Standard)
Objective: Demonstrate that pre-treatment with ODQ abolishes the signaling output of 4-(Nitrooxy)butan-1-ol.
Reagents:
-
4-(Nitrooxy)butan-1-ol (Stock: 100 mM in DMSO).
-
ODQ (Stock: 10 mM in DMSO). Note: ODQ is light-sensitive; handle under low light.
-
Target Cells (e.g., Vascular Smooth Muscle Cells, Platelets).[5]
Workflow:
-
Preparation: Seed cells in 6-well plates and serum-starve for 4–12 hours to reduce basal cGMP levels.
-
Inhibitor Pre-incubation (Critical Step):
-
Treat the "Inhibitor Group" with 10 µM ODQ for 30 minutes .
-
Rationale: ODQ oxidizes the sGC heme from ferrous (Fe²⁺) to ferric (Fe³⁺), rendering it unable to bind NO.
-
-
Agonist Treatment:
-
Add 4-(Nitrooxy)butan-1-ol (10–100 µM) to both the "Vehicle" and "Inhibitor" groups.
-
Incubate for 15–30 minutes (time depends on bioactivation rate).
-
-
Readout: Harvest cells for cGMP immunoassay or Western Blot (p-VASP Ser239).
Validation Criteria:
-
Success: The ODQ group shows a >80% reduction in cGMP/p-VASP compared to the agonist-only group.
-
Failure: If ODQ fails to block the effect, the compound may be acting via sGC-independent nitrosylation of proteins (S-nitrosylation).
Protocol B: cGMP Quantification (ELISA)
Objective: Direct measurement of sGC enzymatic activity.
-
Lysis: After treatment (Protocol A), aspirate media and immediately add 0.1 M HCl to stop phosphodiesterase activity and lyse cells.
-
Acetylation: Acetylate samples (if required by kit) to increase sensitivity.
-
Assay: Use a competitive ELISA specific for cGMP.
-
Normalization: Normalize cGMP concentration to total protein (pmol cGMP / mg protein).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating sGC dependence using ODQ inhibition.
Interpretation of Results
When analyzing your data, look for the following patterns to confirm the mechanism:
| Observation | Interpretation |
| Increased cGMP + Blocked by ODQ | Confirmed: Mechanism is NO -> sGC -> cGMP. |
| Increased cGMP + NOT blocked by ODQ | sGC-Independent: Possible particulate GC (pGC) activation or cross-reactivity. |
| No cGMP increase | Bioactivation Failure: The cell line may lack necessary reductases (e.g., ALDH2). Try adding a thiol source (e.g., Glutathione). |
References
-
Garthwaite, J., et al. (1995). "Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one."[3][4][6] Molecular Pharmacology, 48(2), 184-188. Link
-
Ignarro, L. J. (2002). "Nitric oxide as a unique signaling molecule in the vascular system: a historical overview." Journal of Physiology and Pharmacology, 53(4), 503-514. Link
-
Thatcher, G. R. J., et al. (2004). "Nitrates and No-Donors: Pharmaceutical and Pharmacological Aspects." Current Topics in Medicinal Chemistry, 4(13), 1317-1332. Link
-
Friebe, A., & Koesling, D. (2003). "Regulation of nitric oxide-sensitive guanylyl cyclase."[2][4][7][8] Circulation Research, 93(2), 96-105. Link
-
PubChem. (n.d.). "4-(Nitrooxy)butan-1-ol Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of ODQ as specific inhibitor of NO-sensitive guanylyl cyclase using mice deficient for the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Nitrooxy)butan-1-ol
Executive Summary: Proactive Safety in Handling Energetic Compounds
4-(Nitrooxy)butan-1-ol is an organic nitrate, a class of compounds that demands rigorous handling and disposal protocols due to its inherent energetic properties. This guide moves beyond mere compliance, providing a framework for understanding the chemical rationale behind each procedural step. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely, mitigating risks from initial handling to final disposal. By integrating principles of chemical reactivity, hazard assessment, and controlled neutralization, this document serves as an essential resource for maintaining a safe and efficient laboratory environment.
Hazard Profile and Chemical Causality
Understanding the disposal requirements for 4-(Nitrooxy)butan-1-ol begins with a clear-eyed assessment of its molecular structure. The molecule combines a flammable butanol backbone with a thermally sensitive nitrooxy (O-NO₂) functional group. This combination presents a dual-hazard profile that dictates every aspect of its handling and disposal.
The O-NO₂ bond is inherently weak and susceptible to cleavage under thermal stress, a characteristic common to alkyl nitrates[1]. This decomposition can be rapid and exothermic, potentially leading to pressurization or, under certain conditions, detonation. The butanol portion of the molecule contributes to its flammability and defines its physical properties as a liquid solvent.
| Parameter | Value / Assessment | Source / Rationale |
| Molecular Formula | C₄H₉NO₄ | [2] |
| Molecular Weight | 135.12 g/mol | [2] |
| Appearance | Inferred to be a colorless liquid | Based on butan-1-ol parent structure[3][4][5] |
| Primary Hazards | Energetic/Explosive Potential: Risk of rapid decomposition upon heating. | The O-NO₂ bond is a known energetic functional group. |
| Flammability: The butanol backbone is a flammable liquid. | Based on properties of butan-1-ol[3][6][7][8]. | |
| Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | Inferred from butan-1-ol and related nitro compounds[3][6][8][9]. |
Inferred GHS Hazard Pictograms:
| Pictogram | Hazard Class |
| 🔥 | Flammable Liquid |
| 💥 | Explosive (Self-reactive) |
| corrosive | Serious Eye Damage |
| exclamation mark | Acute Toxicity (Oral), Skin/Respiratory Irritation |
The Core Directive: Isolate, Neutralize, Dispose
The fundamental principle for disposing of 4-(Nitrooxy)butan-1-ol is the chemical conversion of the energetic nitrooxy group to a more stable species before final disposal. Simply adding it to a general solvent waste container is a dangerous practice that risks commingling with incompatible materials and creating a significant hazard.
Critical "DO NOTs":
-
DO NOT dispose of untreated 4-(Nitrooxy)butan-1-ol down the drain.
-
DO NOT mix with strong acids, bases, or oxidizing/reducing agents in a general waste container. Such mixing can catalyze rapid decomposition.[10]
-
DO NOT dispose of in solid waste containers, even if absorbed on an inert material, without prior neutralization.
-
DO NOT heat the waste or store it in direct sunlight. Thermal decomposition of alkyl nitrates proceeds via the breaking of the O-NO₂ bond[1].
Mandatory "ALWAYS":
-
ALWAYS treat 4-(Nitrooxy)butan-1-ol and its waste as hazardous.[11]
-
ALWAYS wear appropriate Personal Protective Equipment (PPE) during handling and disposal.
-
ALWAYS perform neutralization procedures in a certified chemical fume hood.
-
ALWAYS segregate waste containing 4-(Nitrooxy)butan-1-ol into a dedicated, clearly labeled container prior to treatment.
Disposal Workflow: A Step-by-Step Protocol
This workflow is designed as a self-validating system, ensuring the energetic hazard is addressed before the material enters the final waste stream.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 4-(Nitrooxy)butan-1-ol waste.
Protocol 3.1: Controlled Alkaline Hydrolysis
Alkaline hydrolysis is an effective method for destroying nitrocellulose and other organic nitrates, breaking them down into non-energetic materials. This process saponifies the nitrate ester, yielding the parent alcohol (butan-1-ol) and inorganic nitrite/nitrate salts.
Materials:
-
Waste 4-(Nitrooxy)butan-1-ol (pure or in a compatible solvent).
-
Sodium Hydroxide (NaOH) solution, 2M.
-
Stir plate and magnetic stir bar.
-
Reaction vessel (Erlenmeyer flask or beaker) appropriately sized to be less than 50% full.
-
pH paper or calibrated pH meter.
Procedure:
-
Setup: Place the reaction vessel containing the 4-(Nitrooxy)butan-1-ol waste on a stir plate within a chemical fume hood. Begin gentle stirring.
-
Cooling (Optional but Recommended): If treating a concentrated solution, place the reaction vessel in an ice/water bath to manage the initial exotherm.
-
Slow Addition of Base: Slowly add the 2M NaOH solution to the waste. A general rule is to add approximately 2 molar equivalents of NaOH for every mole of the nitrate ester. If the quantity of the ester is unknown, add NaOH solution until the pH is >12. Add the base dropwise or in small portions to maintain control over the reaction temperature.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis. Organic nitrate hydrolysis can be time-dependent[12][13][14].
-
Verification (Self-Validation): Before proceeding, it is best practice to confirm the absence of the starting material. This can be done via a simple analytical method like Thin-Layer Chromatography (TLC) if a standard is available.
-
pH Neutralization: Once the reaction is complete, carefully neutralize the solution by adding a dilute acid (e.g., 1M HCl or citric acid) until the pH is between 6 and 8.
-
Final Disposal: The resulting solution, now free of the energetic nitrate ester, can be transferred to the appropriate flammable liquid hazardous waste container for your facility. The primary remaining hazards are the flammability of butan-1-ol and any residual solvent. Label the container accordingly.
Spill Management Protocol
Accidental spills must be managed immediately to minimize risk.
Immediate Actions:
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources (e.g., turn off hot plates, equipment).[6][15]
-
Increase ventilation in the area, if it is safe to do so.
Cleanup Procedure for Small Spills (<100 mL):
-
Don all required PPE (see Table 2).
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, dedicated container for hazardous waste.[15][16]
-
The collected spill waste must then be treated via the chemical neutralization protocol (Section 3.1) by creating an aqueous slurry in the reaction vessel.
-
Decontaminate the spill area with a standard laboratory detergent and water.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are non-negotiable.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling/Weighing | ANSI Z87.1 certified safety glasses with side shields | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Not required if handled in a fume hood |
| Chemical Neutralization | Chemical splash goggles or face shield | Nitrile or butyl rubber gloves | Flame-resistant lab coat; chemical apron recommended | Not required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Flame-resistant lab coat and chemical apron | Consider an air-purifying respirator with organic vapor cartridges for large spills |
References
-
Rolfes Chemicals, "n-Butanol Safety Data Sheet". Available: [Link]
-
Carl ROTH, "1-Butanol Safety Data Sheet". Available: [Link]
-
Carl ROTH, "1-Butanol ROTISOLV® ≥99,8 %, UV/IR-Grade Safety Data Sheet". Available: [Link]
-
PubChem, "4-Butoxybutan-1-ol". National Center for Biotechnology Information. Available: [Link]
-
UL Solutions, "Butan-1-OL Safety Data Sheet". Available: [Link]
-
Chemius, "nitro razredčilo Safety Data Sheet". Available: [Link]
-
Agilent Technologies, Inc., "1-Butanol Safety Data Sheet". Available: [Link]
-
Nipissing University, "Hazardous Materials Disposal Guide". (2019). Available: [Link]
-
PubChem, "4-(Nitrooxy)butan-1-ol". National Center for Biotechnology Information. Available: [Link]
-
Morales, A. C., et al. "The production and hydrolysis of organic nitrates from OH radical oxidation of β-ocimene". Atmospheric Chemistry and Physics, 21(1), 189-203. (2021). Available: [Link]
-
University of California, Santa Barbara, "Nitrates - Standard Operating Procedure". (2012). Available: [Link]
-
Feron, M., et al. "Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products". The Journal of Physical Chemistry A, 120(10), 1634-1645. (2016). Available: [Link]
-
ResearchGate, "The Production and Hydrolysis of Organic Nitrates from OH Radical Oxidation of β-Ocimene". (2020). Available: [Link]
-
University of Wisconsin–Madison, "Chapter 7 Chemical Disposal Procedures". Available: [Link]
-
Croner-i, "Aromatic halogenated amines and nitro-compounds". Available: [Link]
-
Kornblum, N., & Oliveto, E. P. "The Mechanism of the Thermal Decomposition of Alkyl Nitrites in the Liquid Phase: the Pyrolysis of Optically Active 2-Octyl Nitrite". Journal of the American Chemical Society, 71(1), 226-227. (1949). Available: [Link]
-
Northwestern University, "Hazardous Waste Disposal Guide". Available: [Link]
-
ResearchGate, "Thermal dissociation of alkyl nitrites and recombination of alkyl radicals". Available: [Link]
-
Zare, A., et al. "Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates". Atmospheric Chemistry and Physics, 19(23), 14785-14801. (2019). Available: [Link]
-
Wikipedia, "Alkyl nitrite". Available: [Link]
-
Reddit, "2-nitrophenol waste". (2025). Available: [Link]
-
U.S. Army Armament Research, Development and Engineering Center, "Destruction of Nitrocellulose Using Alkaline Hydrolysis". (1995). Available: [Link]
-
GeeksforGeeks, "Butan-1-Ol Formula". (2023). Available: [Link]
-
Organic Syntheses, "Working with Hazardous Chemicals". Available: [Link]
-
Los Alamos National Laboratory, "DESTRUCTION OF NITRATES, ORGANICS, AND FERROCY'ANIDES BY HYDROTHERMAL PROCESSING". Available: [Link]
-
NIST, "1-Butanol". WebBook. Available: [Link]
-
Cole-Parmer, "Chemical Compatibility Chart". Available: [Link]
-
Defense Centers for Public Health, "Waste Characterization of Silver Nitrate Application Sticks". Available: [Link]
-
Defense Technical Information Center, "THE THERMAL DECOMPOSITION OF ORGANIC NITRATES III. THE AFFECT OF ADDITIVES ON THE THERMAN DECOMPOSITION OF ETHYL NITRATE". (1953). Available: [Link]
-
NIST, "1-Butanol". WebBook. Available: [Link]
Sources
- 1. caprysses.fr [caprysses.fr]
- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. 1-Butanol - Wikipedia [en.wikipedia.org]
- 5. Butan-1-Ol Formula - GeeksforGeeks [geeksforgeeks.org]
- 6. geneseo.edu [geneseo.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. agilent.com [agilent.com]
- 9. opcw.org [opcw.org]
- 10. nipissingu.ca [nipissingu.ca]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 16. Mobile [my.chemius.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
